3'-(Trifluoromethoxy)acetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHTUQHYGKAYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353178 | |
| Record name | 3'-(Trifluoromethoxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170141-63-6 | |
| Record name | 3'-(Trifluoromethoxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-(trifluoromethoxy)phenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-(Trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-(Trifluoromethoxy)acetophenone is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF₃) at the meta-position of the acetophenone core imparts unique electronic properties, increased lipophilicity, and enhanced metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| CAS Number | 170141-63-6 | |
| Appearance | Colorless to light yellow clear liquid | |
| Density | 1.285 g/mL at 25 °C | |
| Boiling Point | 49-51 °C at 13 mmHg | |
| Refractive Index | n20/D 1.452 | |
| InChI | InChI=1S/C9H7F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11,12)/h2-5H,1H3 | [1] |
| InChIKey | UYHTUQHYGKAYJM-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)c1cccc(OC(F)(F)F)c1 |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry reactions. A plausible method involves the Friedel-Crafts acylation of (trifluoromethoxy)benzene.
For illustrative purposes, a detailed experimental protocol for a closely related compound, 3'-(Trifluoromethyl)acetophenone, is provided below. This can serve as a methodological template for the synthesis of the target compound, with appropriate modifications for the different starting material.
Representative Synthesis of a Related Compound: 3'-(Trifluoromethyl)acetophenone
A common route for the synthesis of 3'-(Trifluoromethyl)acetophenone involves the diazotization of 3-(trifluoromethyl)aniline followed by a reaction with a suitable acetylating agent.
Experimental Protocol:
-
Diazotization: 3-(Trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid, and cooled to a low temperature (typically 0-5 °C).
-
An aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the low temperature to form the corresponding diazonium salt.
-
Coupling Reaction: The freshly prepared diazonium salt solution is then added to a mixture containing a copper(I) salt catalyst and an acetylating agent.
-
Work-up and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield pure 3'-(Trifluoromethyl)acetophenone.
Below is a workflow diagram illustrating a general synthetic pathway.
Spectroscopic Data
Detailed spectral analysis is essential for the structural confirmation of this compound. Below are the expected and reported spectral data.
¹H and ¹³C NMR Spectroscopy
For comparison, the spectral data for 3'-(Trifluoromethyl)acetophenone is well-documented and can provide a reference for interpretation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methyl group, and strong C-F and C-O stretching bands associated with the trifluoromethoxy group.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 204.04. Common fragmentation patterns would include the loss of the methyl group ([M-15]⁺) to give a peak at m/z = 189, and the formation of the acylium ion ([M-CH₃]⁺) at m/z = 43.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The trifluoromethoxy group is a bioisostere of other functional groups and can be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Key applications include:
-
Pharmaceutical Synthesis: It is a precursor for the synthesis of compounds with potential therapeutic activities, including enzyme inhibitors and receptor modulators.
-
Agrochemical Development: The trifluoromethoxy moiety can enhance the efficacy and stability of pesticides and herbicides.
-
Materials Science: It can be used in the development of advanced materials with specific thermal and chemical resistance properties.
While there are no widely reported signaling pathways directly involving this compound itself, its derivatives are often designed to interact with specific biological targets. The logical relationship for its use in drug discovery is outlined in the following diagram.
Conclusion
This compound is a valuable fluorinated building block with significant potential in the development of new chemical entities for pharmaceutical and agrochemical applications. Its unique physicochemical properties make it an attractive starting material for the synthesis of complex molecules with enhanced biological activity and metabolic stability. Further research into the synthesis and biological evaluation of its derivatives is likely to yield novel and effective compounds.
References
An In-depth Technical Guide to 3'-(Trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-(Trifluoromethoxy)acetophenone is a fluorinated organic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique trifluoromethoxy group imparts distinct electronic properties and enhances lipophilicity, making it a valuable building block in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of this compound.
Molecular Structure and Properties
This compound, also known as 1-(3-(trifluoromethoxy)phenyl)ethan-1-one, is a substituted aromatic ketone. The molecule consists of an acetophenone core where the trifluoromethoxy group (-OCF₃) is attached to the meta-position of the phenyl ring.
Below is a visualization of the molecular structure of this compound.
Caption: Molecular Structure of this compound
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇F₃O₂ | [1][2] |
| Molecular Weight | 204.15 g/mol | [1][3] |
| CAS Number | 170141-63-6 | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 49 - 51 °C at 13 mmHg | [1] |
| Density | 1.285 - 1.29 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.45 - 1.452 | [1][3] |
| Purity | ≥ 97% (GC) | [1] |
Experimental Protocols
A general, representative workflow for a potential synthesis via Friedel-Crafts acylation is outlined below. Note: This is a generalized protocol and would require optimization for this specific compound.
Caption: Generalized Workflow for Friedel-Crafts Acylation
Conclusion
This compound is a key intermediate with applications in the development of new pharmaceuticals and agrochemicals.[1][2] Its molecular structure and physicochemical properties make it a versatile building block for organic synthesis. Further research into efficient and well-documented synthetic protocols will be beneficial for its broader application in drug discovery and material science.
References
3'-(Trifluoromethoxy)acetophenone CAS number and identification
An In-depth Technical Guide to 3'-(Trifluoromethoxy)acetophenone
Compound Identification
Chemical Name: this compound CAS Number: 170141-63-6[1][2][3][4] Synonyms: 1-(3-(Trifluoromethoxy)phenyl)ethanone, 3-Acetyl-alpha,alpha,alpha-trifluoroanisole[3]
This guide provides a comprehensive overview of this compound, a fluorinated organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and materials science.[1]
Physicochemical Properties
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇F₃O₂ | [1][3] |
| Molecular Weight | 204.15 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 49 - 51 °C at 13 mmHg | [1][3] |
| Density | 1.285 - 1.29 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.45 - 1.452 | [1][3] |
| Purity | ≥ 97% (GC) | [1][2] |
| Storage Temperature | 2 - 8 °C, Sealed in dry, Room Temperature | [1][3] |
| MDL Number | MFCD00042403 | [1][3] |
| PubChem ID | 737161 | [1] |
| InChIKey | UYHTUQHYGKAYJM-UHFFFAOYSA-N | [3] |
Experimental Protocols
General Synthesis of 3'-(Trifluoromethyl)acetophenone (A Related Compound)
A common method for synthesizing related acetophenones involves the diazotization of a substituted aniline followed by a coupling reaction. This process is a foundational technique in organic synthesis.[5][6]
Experimental Procedure:
-
Diazotization: 3-Trifluoromethylaniline is added to a solution of hydrobromic acid and water, then cooled to approximately -6 °C.[7] A solution of sodium nitrite in water is added dropwise to the cooled suspension over 30 minutes to form the diazonium salt.[7]
-
Coupling: The resulting diazonium salt solution is then added to a solution containing a copper salt catalyst (e.g., copper sulfate pentahydrate) and acetaldoxime.[7] The reaction temperature is carefully controlled to not exceed 40 °C.
-
Hydrolysis and Isolation: The mixture is heated to 100 °C to facilitate hydrolysis. The crude product is then distilled with water. After separation from the aqueous layer, the crude product is purified by distillation to yield 3'-(trifluoromethyl)acetophenone.[7]
Safety and Handling
Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[8]
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep the container tightly closed.[9]
Visualized Workflows and Logical Relationships
The following diagrams illustrate key logical relationships and experimental workflows relevant to the synthesis and application of acetophenone derivatives in research and development.
Caption: General synthesis workflow for substituted acetophenones.
Caption: The role of intermediates in the drug development process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 170141-63-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 170141-63-6 [chemicalbook.com]
- 4. SDS of this compound, Safety Data Sheets, CAS 170141-63-6 - chemBlink [ww.chemblink.com]
- 5. Page loading... [guidechem.com]
- 6. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 7. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 8. 3 -(Trifluoromethyl)acetophenone 99 349-76-8 [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
physical and chemical properties of 3'-(Trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-(Trifluoromethoxy)acetophenone is a versatile fluorinated organic compound that serves as a crucial intermediate in the synthesis of a variety of high-value chemicals.[1] Its unique trifluoromethoxy group imparts desirable properties such as enhanced lipophilicity, metabolic stability, and binding affinity to the molecules it is incorporated into.[1] These characteristics make it a valuable building block in the development of novel pharmaceuticals, advanced agrochemicals, and specialty materials.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.
Core Physical and Chemical Properties
The trifluoromethoxy group significantly influences the electronic properties and reactivity of the acetophenone core.[1] This substitution enhances the lipophilicity of resulting compounds, which can improve bioavailability in pharmaceutical formulations.[1] The compound is generally stable under normal storage conditions.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 170141-63-6 | [1][5] |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 49 - 51 °C at 13 mmHg | [1] |
| Density | 1.29 g/mL (unit conversion from source) | [1] |
| Refractive Index | n20/D 1.45 | [1] |
| Purity | ≥ 97% (GC) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been developed. Below are detailed protocols for a common synthesis method and standard analytical procedures.
Experimental Workflow: Synthesis from 3-Aminobenzotrifluoride
A common industrial synthesis involves the diazotization of 3-aminobenzotrifluoride followed by a reaction with acetaldoxime and subsequent hydrolysis.
Caption: General workflow for the synthesis of 3'-(Trifluoromethyl)acetophenone.
Protocol:
-
Preparation of Diazo Solution: In a suitable reactor, introduce water followed by the reaction of 3-aminobenzotrifluoride with sulfuric acid in the presence of toluene and a sodium nitrite solution to create a diazo solution.[6] Sulfamic acid dissolved in water may be added to the reaction mass with constant stirring.[6] The temperature is typically maintained at 7-8 °C.[6]
-
Oxime Formation: The prepared diazo solution is added in a lot-wise manner to acetaldoxime.[6] This reaction forms 3'-(Trifluoromethyl)acetophenone oxime.
-
Hydrolysis: The resulting oxime is then treated with a 30% hydrochloric acid solution.[6] The reaction mixture is heated to approximately 90-95 °C for 5-6 hours.[6]
-
Work-up and Purification: After heating, the mixture is cooled to room temperature, allowing for the separation of aqueous and organic layers.[6] The organic layer is washed with water and a dilute sodium hydroxide solution to yield the crude product.[6] Final purification is achieved through distillation to obtain high-purity 3'-(Trifluoromethyl)acetophenone.[6]
Spectroscopic Analysis Protocols
Standard spectroscopic methods are used to confirm the identity and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Sample Preparation: A small amount of the purified liquid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
Expected ¹H NMR signals: Peaks corresponding to the acetyl group's methyl protons and distinct signals for the aromatic protons.
-
Expected ¹³C NMR signals: Resonances for the carbonyl carbon, methyl carbon, aromatic carbons, and the carbon of the trifluoromethoxy group.
2. Infrared (IR) Spectroscopy:
-
Objective: To identify the characteristic functional groups present in the molecule.
-
Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Expected Key Peaks: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, and peaks characteristic of the C-F bonds in the trifluoromethoxy group and the aromatic C-H bonds.
3. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis. Electron Ionization (EI) is a common method.
-
Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (204.15 m/z).[1] The fragmentation pattern provides further structural confirmation.
Applications in Research and Development
This compound is not typically an end-product but a high-value intermediate. Its primary utility lies in its role as a precursor for more complex molecules in several key industrial sectors.
Caption: Core applications of this compound as a chemical intermediate.
-
Pharmaceutical Development: This compound is a key starting material for synthesizing various pharmaceuticals.[1] The trifluoromethoxy group can enhance the metabolic stability and cell permeability of drug candidates, making it a desirable moiety in medicinal chemistry for creating compounds with improved biological activity.[1]
-
Agrochemical Formulation: It is used in the creation of modern pesticides and herbicides.[1] The trifluoromethoxy group can increase the efficacy and stability of the active ingredients in these formulations, leading to more effective crop protection solutions.[1][7]
-
Material Science: The compound is employed in the development of advanced materials, such as specialty polymers and coatings.[1] Materials incorporating this structure can exhibit enhanced thermal and chemical resistance properties.[1][2]
-
Organic Chemistry Research: As a versatile reagent, it facilitates the creation of complex molecules and is valuable in studies exploring the effects of fluorination on chemical reactivity and biological interactions.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3'-(Trifluoromethyl)acetophenone CAS 349-76-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | 170141-63-6 [chemicalbook.com]
- 6. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 3'-(Trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 3'-(trifluoromethoxy)acetophenone, a key intermediate in the development of various pharmaceuticals and agrochemicals. Due to the limited availability of direct literature for this specific compound, this guide presents a robust two-step synthesis strategy, combining a documented procedure for a key intermediate with a well-established subsequent conversion.
Introduction
This compound is a valuable building block in organic synthesis, primarily owing to the presence of the trifluoromethoxy group, which can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. Its synthesis, while not as extensively documented as its trifluoromethyl analog, can be effectively achieved through a multi-step process commencing from readily available starting materials. This guide focuses on a logical and practical synthetic approach, providing detailed experimental protocols and quantitative data to facilitate its replication in a laboratory setting.
Core Synthesis Pathway: A Two-Step Approach
The most plausible and accessible synthetic route to this compound involves two key transformations:
-
Formation of 3-(Trifluoromethoxy)bromobenzene: This intermediate is synthesized from 3-bromophenol.
-
Conversion to this compound: The aryl bromide is then converted to the target acetophenone via a Grignard reaction followed by acetylation.
The overall synthetic scheme is depicted below:
Experimental Protocols
Step 1: Synthesis of 3-(Trifluoromethoxy)bromobenzene
This procedure is adapted from a documented patent for the synthesis of the key intermediate.
Reaction:
Methodology:
-
Reaction Setup: In a high-pressure autoclave resistant to hydrogen fluoride, combine 3-bromophenol and potassium fluoride.
-
Reagent Addition: Add carbon tetrachloride and liquid hydrogen fluoride to the autoclave.
-
Reaction Conditions: Heat the sealed autoclave to a temperature between 130°C and 150°C. The reaction is typically maintained at this temperature for 10 to 15 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen fluoride. The reaction mixture is then neutralized with an aqueous base, such as sodium hydroxide solution.
-
Purification: The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., magnesium sulfate). The crude product is then purified by fractional distillation under reduced pressure to yield pure 3-(trifluoromethoxy)bromobenzene.
Quantitative Data:
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume | Role |
| 3-Bromophenol | C₆H₅BrO | 173.01 | 1.0 | 173.01 g | Starting Material |
| Carbon Tetrachloride | CCl₄ | 153.82 | - | Varies | Reagent/Solvent |
| Hydrogen Fluoride | HF | 20.01 | - | Varies | Reagent |
| Potassium Fluoride | KF | 58.10 | - | Varies | Reagent |
| 3-(Trifluoromethoxy)bromobenzene | C₇H₄BrF₃O | 241.01 | - | Varies | Product |
Step 2: Grignard Reaction and Acetylation
This is a well-established method for the conversion of aryl bromides to the corresponding acetophenones.
Reaction Workflow:
Methodology:
-
Preparation of Grignard Reagent:
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve 3-(trifluoromethoxy)bromobenzene in anhydrous THF and add a small portion to the flask to initiate the reaction (a crystal of iodine may be added if the reaction is sluggish).
-
Once the reaction begins (indicated by gentle refluxing), add the remaining solution of the aryl bromide dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Acetylation:
-
Cool the freshly prepared Grignard reagent in an ice-salt bath.
-
Dissolve acetic anhydride in anhydrous THF and add it dropwise to the cold Grignard solution, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Quantitative Data:
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Role |
| 3-(Trifluoromethoxy)bromobenzene | C₇H₄BrF₃O | 241.01 | 1.0 | Starting Material |
| Magnesium | Mg | 24.31 | 1.1 | Reagent |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.1 | Acetylating Agent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Solvent |
| This compound | C₉H₇F₃O₂ | 204.15 | - | Product |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the formation of 3-(trifluoromethoxy)bromobenzene followed by a Grignard reaction and acetylation. While direct, comprehensive literature for this specific molecule is sparse, the methodologies presented in this guide are based on well-established and robust chemical transformations, providing a solid foundation for its successful synthesis in a research and development setting. Careful adherence to anhydrous conditions, particularly during the Grignard reaction, is critical for achieving optimal yields.
An In-depth Technical Guide to the Spectroscopic Data of 3'-(Trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 3'-(Trifluoromethoxy)acetophenone (CAS No. 170141-63-6). Due to the limited availability of publicly accessible, detailed experimental spectra for this specific compound, this document focuses on predicted spectral characteristics derived from its chemical structure. It includes anticipated data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed experimental protocols for acquiring such data are provided, alongside a workflow diagram for the spectroscopic analysis of this compound.
Introduction
This compound is an aromatic ketone of interest in medicinal chemistry and materials science due to the presence of the trifluoromethoxy group, which can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] A thorough understanding of its spectroscopic characteristics is essential for its synthesis, purification, and characterization. This guide consolidates the predicted spectroscopic data and outlines the methodologies for their experimental determination.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound based on its structural features: an acetophenone moiety and a meta-substituted trifluoromethoxy group on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COCH₃ | ~2.6 | Singlet | 3H |
| Aromatic H | ~7.4 - 8.0 | Multiplet | 4H |
Note: The aromatic protons will likely appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| -COCH₃ | ~26-28 |
| Aromatic C-H | ~120-135 |
| Aromatic C-COCH₃ | ~138-140 |
| Aromatic C-OCF₃ | ~148-150 (quartet, J ≈ 2-5 Hz) |
| -OCF₃ | ~120 (quartet, J ≈ 250-260 Hz) |
| C=O | ~196-198 |
Note: The carbon attached to the -OCF₃ group and the trifluoromethyl carbon itself will exhibit splitting (quartets) due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Aromatic Ketone) | 1685 - 1705 | Strong |
| C-O-C (Aryl Ether) | 1200 - 1280 | Strong |
| C-F (Trifluoromethoxy) | 1100 - 1200 | Strong, Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Alkyl) | 2850 - 3000 | Weak |
| C=C (Aromatic) | 1400 - 1600 | Medium to Weak |
Note: The strong absorptions from the C-O and C-F bonds of the trifluoromethoxy group may overlap.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Comments |
| [M]⁺ | 204.04 | Molecular Ion |
| [M-CH₃]⁺ | 189.03 | Loss of the methyl group |
| [M-COCH₃]⁺ | 161.03 | Loss of the acetyl group, resulting in the trifluoromethoxybenzene cation |
| [C₆H₄OCF₃]⁺ | 161.03 | Fragment corresponding to the trifluoromethoxy-substituted phenyl group |
| [CH₃CO]⁺ | 43.02 | Acetyl cation |
Note: The molecular formula is C₉H₇F₃O₂ and the molecular weight is 204.15 g/mol .[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-20 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Co-add 8 to 16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (a few drops for liquid, a few mg for solid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for thin film analysis.
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent and a soft tissue.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI)
Procedure (using Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The gas chromatograph will separate the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, high-energy electrons (typically 70 eV) bombard the molecules, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 3'-(Trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3'-(Trifluoromethoxy)acetophenone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes information from supplier technical data sheets and established international testing guidelines. It offers detailed experimental protocols derived from OECD and ICH guidelines to enable researchers to generate precise data on solubility and stability. This document is intended to be a valuable resource for scientists and professionals involved in the development and handling of this compound.
Introduction
This compound is an aromatic ketone characterized by the presence of a trifluoromethoxy group at the meta-position of the acetophenone core. This functional group significantly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[1] Understanding its solubility and stability is critical for its effective use in synthesis, formulation, and storage.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 170141-63-6 | [1] |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 1.29 g/mL | [1] |
| Boiling Point | 49 - 51 °C at 13 mmHg | [1] |
| Refractive Index | n20/D 1.45 | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Solubility Profile
Quantitative public data on the solubility of this compound in various solvents is limited. However, technical datasheets from chemical suppliers indicate that the trifluoromethoxy group enhances its solubility in a range of organic solvents.[1]
Table 2: Qualitative Solubility of this compound
| Solvent Type | Solubility | Rationale |
| Aqueous Solvents | Expected to be low | The hydrophobic nature of the benzene ring and the trifluoromethoxy group likely limit water solubility. |
| Polar Aprotic Solvents | Expected to be soluble | Solvents such as Dimethyl Sulfoxide (DMSO) and Acetonitrile are likely to be effective. |
| Polar Protic Solvents | Expected to be soluble | Alcohols like methanol and ethanol are expected to be good solvents. |
| Nonpolar Solvents | Moderate to good solubility expected | The aromatic ring and trifluoromethoxy group suggest solubility in solvents like toluene and dichloromethane. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following experimental protocol, adapted from the OECD Guideline 105 (Water Solubility) and general laboratory practices for organic solvents, is recommended.
Objective: To determine the saturation concentration of this compound in various solvents at different temperatures.
Materials:
-
This compound (purity ≥ 97%)
-
Deionized water
-
Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25 °C).
-
Equilibrate the solutions for at least 24 hours to ensure saturation. A preliminary study can determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solid.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC-UV.
-
Dilute the supernatant sample with the respective solvent to a concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC-UV and determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result can be expressed in g/100 mL or other appropriate units.
-
Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in determining the solubility of a compound.
Stability Profile
This compound is generally considered to be stable under normal storage conditions.[1] However, its stability can be influenced by factors such as temperature, light, and pH.
Table 3: Stability Profile of this compound
| Condition | Stability | Comments |
| Thermal | Stable at room temperature. Decomposes at elevated temperatures. | Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF). |
| Light | Potential for photodegradation. | Aromatic ketones can be susceptible to photochemical reactions. Specific data is not available. |
| pH | Stability is likely pH-dependent. | Hydrolysis of the ester-like trifluoromethoxy group or reactions involving the ketone functionality may occur under strong acidic or basic conditions. |
| Oxidizing Agents | Incompatible with strong oxidizing agents. | May lead to vigorous reactions and degradation. |
Experimental Protocols for Stability Testing
The following protocols are adapted from the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing and Q1B for photostability testing.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid and Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and then dilute with acidic (HCl) or basic (NaOH) solutions.
-
Store the solutions at a controlled temperature (e.g., 60 °C) for a specified period.
-
Withdraw samples at various time points, neutralize them, and analyze by a stability-indicating HPLC method to monitor for degradation.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and treat with H₂O₂ solution.
-
Maintain the solution at room temperature or slightly elevated temperature.
-
Analyze samples at different time intervals by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound or a solution to high temperatures (e.g., 80 °C) in a controlled oven.
-
Analyze samples at various time points to assess thermal decomposition.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples by HPLC to determine the extent of photodegradation.
-
Logical Flow of Stability Testing
Caption: A diagram showing the logical progression of forced degradation studies for stability assessment.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary role in the life sciences is as a synthetic intermediate for the creation of more complex, biologically active molecules. The trifluoromethoxy group is often incorporated into drug candidates to enhance properties such as metabolic stability and membrane permeability.[1]
Conclusion
References
An In-depth Technical Guide to 3'-(Trifluoromethyl)acetophenone: Synthesis, History, and Applications
A Note on Nomenclature: This guide focuses on 3'-(Trifluoromethyl)acetophenone, as the preponderance of scientific literature and commercial relevance points to this compound. The user's original query for "3'-(Trifluoromethoxy)acetophenone" did not yield significant results, suggesting a possible misnomer for the widely used intermediate, 3'-(Trifluoromethyl)acetophenone.
Introduction
3'-(Trifluoromethyl)acetophenone, a colorless to light yellow liquid, is a pivotal chemical intermediate in the fine chemical industry.[1][2] Its significance is primarily anchored in its role as a key building block for pharmaceuticals and agrochemicals.[1][2][3] The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the reactivity of both the aromatic ring and the adjacent carbonyl group, making it a versatile substrate for a variety of chemical transformations.[4] This guide provides a comprehensive overview of the synthesis, history, and applications of 3'-(Trifluoromethyl)acetophenone, with a focus on detailed experimental protocols and data for researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 3'-(Trifluoromethyl)acetophenone is presented in the table below.
| Property | Value |
| CAS Number | 349-76-8 |
| Molecular Formula | C₉H₇F₃O |
| Molecular Weight | 188.15 g/mol [5] |
| Boiling Point | 198-200 °C (lit.)[5] |
| Density | 1.235 g/mL at 25 °C (lit.)[5] |
| Refractive Index | n20/D 1.4611 (lit.)[5] |
| Flash Point | 183 °F[5] |
| Appearance | Colorless to light yellow clear liquid[3] |
Historical Development and Synthetic Routes
The development of synthetic methodologies for 3'-(Trifluoromethyl)acetophenone has been driven by its industrial importance. Several routes have been established, each with its own advantages and disadvantages concerning raw material cost, reaction conditions, yield, and environmental impact.
Synthesis from m-Trifluoromethylaniline
One of the prominent methods for synthesizing 3'-(Trifluoromethyl)acetophenone involves a multi-step process starting from m-trifluoromethylaniline. This route proceeds via diazotization, followed by a coupling reaction with acetaldoxime and subsequent hydrolysis.
Experimental Protocol:
A detailed three-step process is outlined below:
-
Diazotization:
-
Slowly add 46 g of m-trifluoromethylaniline to a four-neck flask containing 280 g of a 25% (by mass) sulfuric acid solution.
-
Cool the mixture to 0°C and begin the dropwise addition of 72 g of a 30% aqueous sodium nitrite solution, maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the mixture for 1 hour to yield a pale yellow diazonium salt solution.[2]
-
-
Coupling Reaction:
-
In a separate four-neck flask, combine 3.9 g of cupric chloride, 8.0 g of acetic acid, 48.5 g of a 50% aqueous acetaldoxime solution, and 100 mL of toluene.
-
Cool this mixture to below 5°C and begin the simultaneous dropwise addition of the previously prepared diazonium salt solution and a 30% liquid caustic soda solution.
-
Throughout the addition, maintain the pH between 4 and 4.5 and the temperature between 0 and 5°C.[2]
-
-
Hydrolysis:
-
The organic phase from the coupling reaction, containing 3'-(Trifluoromethyl)acetophenone oxime, is heated with a 30% hydrochloric acid solution at 90-95°C for 5-6 hours.
-
After cooling to room temperature, the aqueous and organic layers are separated.
-
The organic layer is washed with water and a 3% sodium hydroxide solution to yield crude 3'-(Trifluoromethyl)acetophenone.[6]
-
The crude product can be further purified by distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | m-Trifluoromethylaniline | [2] |
| Overall Yield | 75-80% | [1] |
| Purity | 99-99.9% | [6] |
Logical Workflow for Synthesis from m-Trifluoromethylaniline:
Synthesis from m-Chlorotrifluorotoluene via Grignard Reaction
Another synthetic approach utilizes m-chlorotrifluorotoluene as the starting material. This method involves the formation of a Grignard reagent, which then reacts with acetonitrile followed by hydrolysis.
Experimental Protocol:
-
Grignard Reagent Formation: Prepare the Grignard reagent from m-chlorotrifluorotoluene and magnesium in a suitable ether solvent (e.g., tetrahydrofuran).
-
Reaction with Acetonitrile: React the prepared Grignard reagent with acetonitrile.
-
Hydrolysis: Hydrolyze the resulting intermediate with an acid to yield 3'-(Trifluoromethyl)acetophenone.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | m-Chlorotrifluorotoluene | [1] |
| Overall Yield | 77.4% | [1] |
Logical Workflow for Synthesis from m-Chlorotrifluorotoluene:
Synthesis from Trifluorotoluene
A more direct, one-step synthesis has been developed starting from trifluorotoluene. This method involves the reaction of trifluoromethylbenzene with an acylation reagent in the presence of n-butyllithium and a catalyst.
Experimental Protocol:
-
In an organic solvent, react trifluoromethylbenzene with an acylation reagent in the presence of n-butyllithium and an inorganic salt catalyst.
-
The reaction is carried out at a temperature ranging from -70°C to 0°C for 1 to 48 hours.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Trifluorotoluene | [1] |
| Key Reagent | n-Butyllithium | [1] |
| Advantages | One-step reaction, high selectivity, high yield | [1] |
| Disadvantages | High cost and hazardous nature of n-butyllithium | [1] |
Applications in Drug Development and Agrochemicals
3'-(Trifluoromethyl)acetophenone is a versatile building block with significant applications in both the pharmaceutical and agrochemical sectors.
Pharmaceutical Applications
The trifluoromethyl group is a valuable substituent in medicinal chemistry, often enhancing a molecule's metabolic stability and lipophilicity, which can improve its pharmacokinetic profile.[4] 3'-(Trifluoromethyl)acetophenone serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3] For instance, it is used in the stabilization of endosomal-toll-like receptor TRL8, indicating its potential in developing immunomodulatory agents.[5] Furthermore, it has been utilized in the asymmetric catalytic addition of alkyl and phenyl groups to ketones, a fundamental transformation in the synthesis of chiral molecules, which are crucial in drug development.
Agrochemical Applications
The most prominent application of 3'-(Trifluoromethyl)acetophenone in the agrochemical industry is as a key intermediate in the synthesis of the fungicide Trifloxystrobin.[1][2] Trifloxystrobin belongs to the strobilurin class of fungicides and has a broad spectrum of activity against various fungal pathogens in crops. The demand for Trifloxystrobin has been a significant driver for the optimization of 3'-(Trifluoromethyl)acetophenone synthesis.
Signaling Pathway Visualization (Hypothetical):
While a specific biological signaling pathway for 3'-(Trifluoromethyl)acetophenone itself is not applicable as it is an intermediate, we can illustrate its role in the synthesis of a biologically active molecule like Trifloxystrobin, which in turn acts on a biological pathway.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 3'-(Trifluoromethyl)acetophenone | 349-76-8 [chemicalbook.com]
- 6. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
The Cornerstone of Modern Medicine: An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, the synthesis of an Active Pharmaceutical Ingredient (API) is a multi-step journey, where the efficiency, purity, and scalability of each step are paramount. Central to this journey are key intermediates , the molecular building blocks that form the scaffold of the final drug substance. The quality of these intermediates directly influences the quality of the API, impacting its efficacy, safety, and the economic viability of its production.[1][2][3] This technical guide provides a detailed exploration of the synthesis of crucial intermediates for two blockbuster drugs: Atorvastatin, a leading statin for cholesterol management, and Sitagliptin, a frontline treatment for type 2 diabetes. We will delve into the detailed experimental protocols for their synthesis, present quantitative data in a comparative format, and visualize the synthetic pathways to provide a comprehensive resource for professionals in drug development.
Atorvastatin: Building the Chiral Side-Chain and the Pyrrole Core
Atorvastatin, marketed as Lipitor, is a synthetic lipid-lowering agent that functions as a competitive inhibitor of HMG-CoA reductase.[4] Its complex molecular architecture necessitates a convergent synthesis strategy, with the Paal-Knorr reaction being the industrially preferred method for constructing the central pyrrole ring.[4][5] This approach relies on the synthesis of two key intermediates: a chiral amino-ester side chain, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate , and a 1,4-diketone fragment.
Synthesis of the Chiral Amino Side-Chain Intermediate
The stereochemistry of the side-chain is crucial for the biological activity of Atorvastatin. An asymmetric synthesis route starting from N-carbobenzyloxy-β-alanine allows for the precise construction of the required chiral centers.
Experimental Protocol: Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate [6]
-
Preparation of β-ketoester (4): To a solution of N-carbobenzyloxy-β-alanine (59.4 g, 0.266 mol) in acetonitrile (500 ml), N,N'-carbonyldiimidazole (CDI) (44.1 g, 0.272 mol) is added over 15 minutes. The mixture is cooled to 10°C, followed by the addition of potassium malonate ethyl ester (67.9 g, 0.399 mol) and MgCl₂ (25.5 g, 0.268 mol). The reaction is stirred for 1 hour, then heated to 50°C for 2 hours. After solvent removal under reduced pressure, ethyl acetate (300 ml) and a 5% HCl solution (1 L) are added for work-up, yielding the β-ketoester 4 in 82% yield.[6]
-
Asymmetric Hydrogenation: The β-ketoester is subjected to asymmetric hydrogenation using a Ru-BINAP complex as the catalyst to introduce the desired stereochemistry.
-
Subsequent Steps: The resulting product undergoes a series of further transformations including reduction, protection of the diol as a ketal, and deprotection of the amine to afford the final chiral side-chain intermediate 1 . The overall synthesis from N-carbobenzyloxy-β-alanine is an 8-step process.[6]
Paal-Knorr Pyrrole Synthesis: Assembling the Atorvastatin Core
The Paal-Knorr reaction provides a robust method for the construction of the polysubstituted pyrrole ring of Atorvastatin.
Experimental Protocol: Paal-Knorr Condensation for Atorvastatin Intermediate [7][8]
-
Reaction Setup: A solution of 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (50.69g, 185.4 mmol) in a mixture of THF (57.7 g) and MTBE (99.4 g) is prepared. To this, the diketone of atorvastatin (1.09 eq, 84.4g) is added, and the mixture is warmed to 50°C under a nitrogen atmosphere.[8]
-
Catalyst Addition and Reflux: At 50°C, pivalic acid (0.7 eq, 13.3g) and triethylamine (0.7 eq., 13.2 g) are added. The resulting suspension is heated at reflux with concomitant removal of water until the reaction is complete.[8]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to 25°C, and MTBE (157 g) is added. The mixture is then washed with aqueous solutions and the organic layer is concentrated. The product is crystallized from a suitable solvent, filtered, and dried.
Quantitative Data for Atorvastatin Intermediate Synthesis
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Yield | Purity/ee | Reference |
| Preparation of β-ketoester | N-carbobenzyloxy-β-alanine, Potassium malonate ethyl ester | CDI, MgCl₂ | Acetonitrile | 82% | - | [6] |
| Paal-Knorr Condensation | tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, Atorvastatin diketone | Pivalic acid, Triethylamine | THF, MTBE | High Yield | High Purity | [8] |
| Catalyst Optimization (unspecified intermediate) | Tertiary butyl acetate and other precursors | Trimethyl acetate (1.8 g) | Anhydrous Ethanol | 63.11% | - | [9][10] |
Synthesis Pathway for Atorvastatin via Paal-Knorr Reaction
Caption: Convergent synthesis of an Atorvastatin intermediate via Paal-Knorr condensation.
Sitagliptin: Efficient Construction of a Chiral β-Amino Acid Derivative
Sitagliptin, known by its brand name Januvia, is a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. A highly efficient second-generation synthesis has been developed, which hinges on the creation of a key enamine intermediate, dehydrositagliptin , followed by an asymmetric hydrogenation to install the crucial chiral amine center.[11][12]
One-Pot Synthesis of the Dehydrositagliptin Intermediate
A key innovation in the synthesis of Sitagliptin is a one-pot, three-step process to produce the dehydrositagliptin intermediate with high yield and purity.[11][13][14]
Experimental Protocol: One-Pot Synthesis of Dehydrositagliptin [11][13][14]
This process starts from 2,4,5-trifluorophenylacetic acid and involves a sequence of reactions including the formation of a Meldrum's acid adduct and subsequent condensation with a triazolopiperazine derivative. The dehydrositagliptin intermediate is isolated directly from the one-pot reaction mixture.
Asymmetric Hydrogenation of Dehydrositagliptin
The final crucial step to produce Sitagliptin is the highly enantioselective hydrogenation of the dehydrositagliptin intermediate.
Experimental Protocol: Asymmetric Hydrogenation of Dehydrositagliptin [12][13]
-
Catalyst Preparation: A rhodium-based catalyst, typically with a chiral phosphine ligand such as t-Bu JOSIPHOS, is used. The catalyst loading can be as low as 0.15 mol %.[13]
-
Hydrogenation: The dehydrositagliptin intermediate is dissolved in a suitable solvent like methanol. The hydrogenation is carried out under hydrogen pressure (e.g., 100 psig).[13]
-
Isolation: After the reaction is complete, Sitagliptin is isolated as its phosphate salt with excellent optical and chemical purity.[13]
Another key intermediate in some synthetic routes is 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][13][15]triazolo[4,3-a]pyrazine hydrochloride .
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][13][15]triazolo[4,3-a]pyrazine Hydrochloride [15][16]
-
Reaction of Intermediate V with HCl: An intermediate designated as 'V' (20.2 g, 96 mmol) is added to methanol (80 mL) and heated to 55°C. Concentrated hydrochloric acid (37%, 97 mmol) is added dropwise, and the mixture is maintained at 55°C for 1 hour.[15]
-
Crystallization and Isolation: The solvent is partially evaporated under reduced pressure at 20°C to induce crystallization. The resulting crystals are collected to yield the hydrochloride salt.[15]
Quantitative Data for Sitagliptin Intermediate Synthesis
| Step | Starting Material(s) | Key Reagents/Catalysts | Solvent(s) | Yield | Purity/ee | Reference |
| One-Pot Synthesis of Dehydrositagliptin | 2,4,5-Trifluorophenylacetic acid, Triazolopiperazine derivative | - | - | 82% | >99.6 wt % | [11][13][14] |
| Asymmetric Hydrogenation of Dehydrositagliptin | Dehydrositagliptin | Rh(I)/t-Bu JOSIPHOS (0.15 mol %) | Methanol | High Conversion | up to 95% ee | [12] |
| Overall Process Yield (Second Generation) | 2,4,5-Trifluorophenylacetic acid | - | - | up to 65% | Nearly perfect optical purity | [11][13] |
| Synthesis of Triazolopyrazine HCl (Route 2) | Hydrazine hydrate, Ethyl trifluoroacetate, Chloroacetyl chloride, Ethylenediamine | Vilsmeier reagent | Ethanol | 55% (overall) | - | [17] |
| Enzymatic Synthesis of Sitagliptin Precursor | β-keto ester | Lipase, ω-Transaminase | - | 81.9% conversion | 99% ee | [18] |
Synthesis Pathway for Sitagliptin (Second Generation)
Caption: Second-generation synthesis of Sitagliptin featuring a one-pot process.
Conclusion
The synthesis of key pharmaceutical intermediates is a field of continuous innovation, driven by the need for more efficient, cost-effective, and sustainable manufacturing processes. The examples of Atorvastatin and Sitagliptin intermediates highlight the power of modern synthetic chemistry, from the strategic application of classic reactions like the Paal-Knorr synthesis to the development of highly optimized one-pot procedures and highly selective asymmetric hydrogenations. For researchers and professionals in drug development, a deep understanding of these synthetic pathways, supported by detailed protocols and quantitative data, is essential for advancing the next generation of life-saving medicines.
References
- 1. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]
- 2. tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate | 154026-95-6 [chemicalbook.com]
- 3. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. internationaljournalssrg.org [internationaljournalssrg.org]
- 7. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 8. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 17. Page loading... [wap.guidechem.com]
- 18. researchgate.net [researchgate.net]
The Benzimidazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in the field of medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[2][3] The versatility of the benzimidazole core, which allows for substitutions at various positions, has led to the development of a multitude of compounds with diverse and potent pharmacological activities.[4] This has culminated in numerous FDA-approved drugs spanning a vast range of therapeutic areas, from treating parasitic infections to managing cancer and gastric acid-related disorders.[5][6][7]
This technical guide provides an in-depth exploration of the benzimidazole core as a building block in medicinal chemistry. It covers its principal pharmacological activities, key mechanisms of action with detailed signaling pathways, quantitative structure-activity relationship (QSAR) data, and robust experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Pharmacological Profile of the Benzimidazole Scaffold
The benzimidazole nucleus is the foundation for a broad spectrum of therapeutic agents, a testament to its versatile binding capabilities.[8] The electron-rich nitrogen atoms in the imidazole ring can readily form hydrogen bonds and coordinate with metal ions within enzyme active sites, while the fused benzene ring provides a platform for hydrophobic and π-π stacking interactions.[2] This structural framework is central to its wide-ranging biological effects.
Key pharmacological activities include:
-
Anthelmintic Activity: This is one of the most well-established activities of benzimidazoles. Compounds like albendazole and mebendazole are broad-spectrum anthelmintics used globally to treat infections caused by nematodes and other helminths.[6] Their primary mechanism involves the disruption of microtubule polymerization in the parasite.[9][10]
-
Anticancer Activity: Numerous benzimidazole derivatives have demonstrated significant potential in oncology.[11] They exert their effects through various mechanisms, including inhibiting tubulin polymerization (similar to their anthelmintic action but in cancer cells), acting as kinase inhibitors, and functioning as poly(ADP-ribose) polymerase (PARP) inhibitors.[12][13]
-
Proton Pump Inhibition (Antiulcer Activity): Benzimidazole-based drugs such as omeprazole and lansoprazole are widely used to treat acid-reflux disorders and ulcers.[11] They act by irreversibly blocking the H+/K+-ATPase (proton pump) in the gastric parietal cells.
-
Antiviral Activity: Certain derivatives have shown efficacy against a range of viruses. For instance, enviroxime was developed for its activity against rhinoviruses, and other compounds have shown inhibitory effects against viruses like Coxsackie.[][15]
-
Antimicrobial and Antifungal Activity: The structural resemblance of benzimidazole to purines allows it to interfere with microbial nucleic acid synthesis.[] This has led to the development of derivatives with significant antibacterial and antifungal properties.[15]
-
Other Activities: The therapeutic potential of this scaffold extends further, with derivatives exhibiting antihypertensive, antihistaminic, analgesic, and anti-inflammatory properties.[][16]
Key Mechanisms of Action and Signaling Pathways
The therapeutic effects of benzimidazole derivatives are rooted in their ability to modulate specific biological pathways. Below are detailed examinations of two prominent mechanisms: tubulin polymerization inhibition and PARP inhibition.
Tubulin Polymerization Inhibition
A primary mechanism for the anthelmintic and anticancer effects of many benzimidazoles is their interaction with β-tubulin.[9] Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton. Microtubules are critical for cell division (forming the mitotic spindle), intracellular transport, and maintaining cell structure.[13] Benzimidazole compounds bind to a specific site on the β-tubulin subunit, preventing its polymerization with α-tubulin to form microtubules.[3] This disruption leads to the depolymerization of existing microtubules, ultimately triggering cell cycle arrest at the G2/M phase and inducing apoptosis.[12]
References
- 1. questjournals.org [questjournals.org]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 15. pharmatutor.org [pharmatutor.org]
- 16. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3'-(Trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chalcone and pyrazole derivatives from 3'-(trifluoromethoxy)acetophenone. This starting material is a valuable building block in medicinal chemistry, and its derivatives are of significant interest for their potential biological activities.[1] The trifluoromethoxy group can enhance properties such as lipophilicity and metabolic stability, making it a desirable substituent in drug design.
Synthesis of 3'-(Trifluoromethoxy)chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones are synthesized through a base-catalyzed aldol condensation between an acetophenone and a benzaldehyde, known as the Claisen-Schmidt condensation.[2] This reaction is a versatile and widely used method for preparing the α,β-unsaturated ketone core of chalcones.[3]
Experimental Protocol:
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in 95% ethanol.
-
While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (typically 10-40%).
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate is often indicative of product formation.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a pH of approximately 2.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the purified 3'-(trifluoromethoxy)chalcone derivative.
Expected Data and Characterization:
-
FT-IR: Expect characteristic peaks for the C=O (carbonyl) and C=C (alkene) groups of the enone system.
-
¹H NMR: Signals corresponding to the vinylic protons (α and β to the carbonyl group) are expected, typically as doublets with a coupling constant indicative of a trans configuration. Aromatic and substituent protons should also be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be present.
Synthesis of 3-(3-(Trifluoromethoxy)phenyl)-5-aryl-4,5-dihydro-1H-pyrazole Derivatives
Pyrazoline derivatives can be synthesized from chalcones by a cyclocondensation reaction with hydrazine hydrate or a substituted hydrazine.[6] These heterocyclic compounds are known for a wide range of biological activities, including antimicrobial and anticancer effects.[7]
Experimental Protocol:
Materials:
-
Synthesized 3'-(trifluoromethoxy)chalcone derivative
-
Hydrazine hydrate (or phenylhydrazine)
-
Ethanol or Glacial acetic acid
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 3'-(trifluoromethoxy)chalcone derivative (1 equivalent) in ethanol or glacial acetic acid.[6]
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the completion of the reaction using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting solid precipitate by filtration, wash it with water, and dry it.
-
Purify the crude pyrazoline derivative by recrystallization from ethanol.[6]
Quantitative Data Summary:
The following table summarizes representative yield data for analogous chalcone and pyrazole syntheses found in the literature. It is important to note that these are for structurally related compounds and actual yields for 3'-(trifluoromethoxy) derivatives may vary.
| Derivative Type | Starting Acetophenone | Aldehyde/Chalcone | Reagent | Yield (%) | Reference |
| Chalcone | 3,4,5-trimethoxyacetophenone | 4-chlorobenzaldehyde | 50% NaOH | 75.8 | [4] |
| Chalcone | 2,4,6-trimethoxyacetophenone | 3-(trifluoromethyl)benzaldehyde | LiOH | High | [5] |
| Pyrazoline | Chalcone (from 3,4,5-trimethoxyacetophenone) | - | Hydrazine | 82.4 | [4] |
Potential Biological Activities and Signaling Pathways
Derivatives of acetophenone, particularly chalcones and pyrazoles, have been extensively studied for their pharmacological properties.
Antimicrobial Activity
Chalcones and their pyrazole derivatives containing fluoro and trifluoromethyl groups have demonstrated significant antimicrobial activity.[5][8] For instance, certain trifluoromethyl-substituted chalcones have shown potent activity against Staphylococcus aureus.[5] The presence of electron-withdrawing groups on the aromatic rings is often associated with enhanced antimicrobial effects.[8]
Anticancer Activity
Chalcones containing a trifluoromethyl group have been identified as potent anticancer agents, particularly against androgen-independent prostate cancer cell lines.[1][9] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[10][11] Western blot analysis has shown an increase in apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP, and a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL.[11]
The diagram below illustrates a generalized workflow for the synthesis and evaluation of these derivatives.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
The following diagram illustrates a simplified signaling pathway for apoptosis that can be induced by bioactive chalcones.
Caption: Simplified intrinsic apoptosis pathway induced by chalcones.
References
- 1. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols for Cross-Coupling Reactions of 3'-(Trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3'-(trifluoromethoxy)acetophenone as a versatile building block in palladium-catalyzed cross-coupling reactions. The trifluoromethoxy group imparts unique electronic properties and enhances the lipophilicity of the resulting molecules, making this starting material highly valuable in the synthesis of novel compounds for pharmaceutical and agrochemical applications.[1][2] This document offers detailed protocols for key cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.
Introduction to this compound in Cross-Coupling Reactions
This compound is an attractive substrate for various cross-coupling reactions due to the presence of the trifluoromethoxy (-OCF3) group. This group is a strong electron-withdrawing moiety, which can influence the reactivity of the aromatic ring. The acetophenone functionality itself can participate in or be a directing group for certain C-H activation/functionalization reactions, or the aromatic ring can be functionalized via reactions at a pre-installed leaving group (e.g., a halide). The resulting products are of significant interest in medicinal chemistry as the -OCF3 group can improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3]
This document outlines protocols for several key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds, creating biaryl structures.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines through C–N bond formation.
-
Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds, leading to aryl alkynes.
-
Heck Reaction: For the coupling of the aryl group with alkenes to form substituted olefins.
-
α-Arylation: For the formation of a C-C bond at the carbon alpha to the carbonyl group.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and expected yields for the cross-coupling reactions of an aryl halide derivative of this compound (e.g., 3'-bromo-5'-(trifluoromethoxy)acetophenone) or for the α-arylation of this compound itself. Yields are indicative and can vary based on the specific coupling partners and optimization of reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 3'-Bromo-5'-(trifluoromethoxy)acetophenone with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | n-Butanol | 100 | 18 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Na₃PO₄ | Dioxane/H₂O | 80 | 12 | 70-85 |
Data are compiled based on typical conditions for Suzuki-Miyaura couplings of functionalized aryl bromides.[4][5][6]
Table 2: Buchwald-Hartwig Amination of 3'-Bromo-5'-(trifluoromethoxy)acetophenone with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 110 | 16 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LHMDS | THF | 80 | 18 | 80-90 |
| 4 | Piperidine | (NHC)Pd(allyl)Cl (2) | - | K₃PO₄ | t-AmylOH | 100 | 12 | 85-95 |
Data are based on established protocols for the Buchwald-Hartwig amination of aryl bromides.[3][7][8][9][10]
Table 3: Sonogashira Coupling of 3'-Iodo-5'-(trifluoromethoxy)acetophenone with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 60 | 8 | 90-98 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N/Toluene | Toluene | 80 | 18 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 50 | 12 | 70-80 |
Data are derived from general Sonogashira coupling protocols for aryl iodides.[1][11][12][13][14][15]
Table 4: Heck Reaction of 3'-Bromo-5'-(trifluoromethoxy)acetophenone with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 24 | 80-90 |
| 2 | Styrene | Herrmann-Beller catalyst (0.5) | - | NaOAc | DMF | 120 | 18 | 70-85 |
| 3 | Ethyl crotonate | Pd EnCat® 40 | - | K₂CO₃ | EtOH | 150 (MW) | 0.5 | 70-80 |
| 4 | 1-Octene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Na₂CO₃ | NMP | 120 | 24 | 65-75 |
Data are based on typical Heck reaction conditions for aryl bromides.[16][17][18][19]
Table 5: α-Arylation of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu | Toluene | 80 | 12 | 75-85 |
| 2 | 4-Chloroanisole | Palladacycle Precatalyst (1) | P(t-Bu)Cy₂ (as part of precatalyst) | LHMDS | Dioxane | 100 | 18 | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-AmylOH | 110 | 24 | 70-80 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (3) | JohnPhos (6) | NaOtBu | Toluene | 100 | 16 | 65-75 |
Data are extrapolated from α-arylation protocols of similar ketones.[20]
Experimental Protocols
Safety Precautions: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle under an inert atmosphere where necessary.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated derivative of this compound with an arylboronic acid.
Materials:
-
3'-Bromo-5'-(trifluoromethoxy)acetophenone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To an oven-dried Schlenk flask, add 3'-bromo-5'-(trifluoromethoxy)acetophenone, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add degassed toluene and degassed deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Experimental Workflow Diagram:
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of a halogenated derivative of this compound with an amine.
Materials:
-
3'-Bromo-5'-(trifluoromethoxy)acetophenone (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add 3'-bromo-5'-(trifluoromethoxy)acetophenone and a magnetic stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine via syringe under a positive pressure of argon.
-
Heat the reaction mixture to 110 °C with stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with DCM and filter through a pad of Celite®, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram:
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of a halogenated derivative of this compound with a terminal alkyne.
Materials:
-
3'-Iodo-5'-(trifluoromethoxy)acetophenone (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To an oven-dried, two-neck round-bottom flask equipped with a condenser and magnetic stir bar, add 3'-iodo-5'-(trifluoromethoxy)acetophenone, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is slow, gentle heating (40-60 °C) may be applied. Monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Experimental Workflow Diagram:
Signaling Pathways and Logical Relationships
While cross-coupling reactions do not involve signaling pathways in a biological sense, the catalytic cycle represents a logical sequence of events. The diagram below illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Generalized Catalytic Cycle Diagram:
These protocols and data serve as a guide for utilizing this compound and its derivatives in a variety of powerful synthetic transformations. Researchers are encouraged to optimize conditions for their specific substrates to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. englelab.com [englelab.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Visible‐Light‐Initiated Palladium‐Catalyzed Cross‐coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3'-(Trifluoromethoxy)acetophenone in Organic Synthesis and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms involving 3'-(trifluoromethoxy)acetophenone, a versatile building block in the synthesis of novel organic compounds. The unique electronic properties imparted by the trifluoromethoxy group make this ketone an attractive starting material for the development of new therapeutic agents and functional materials. This document details key reaction protocols, presents quantitative data for representative transformations, and illustrates the modulation of critical signaling pathways by derivatives of this compound.
Overview of Reactivity and Applications
This compound serves as a key intermediate in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1] The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the resulting compounds, which can lead to improved bioavailability in pharmaceutical applications.[1] Its primary applications are in the synthesis of chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds, and in transition metal-catalyzed cross-coupling reactions to introduce further molecular diversity.
Key Reaction Mechanisms and Protocols
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a robust and widely employed reaction for the synthesis of chalcones from acetophenones and benzaldehydes. This reaction proceeds via a base-catalyzed aldol condensation followed by dehydration to yield the α,β-unsaturated ketone.
Reaction Mechanism:
-
Enolate Formation: A strong base, such as potassium hydroxide, deprotonates the α-carbon of this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the substituted benzaldehyde.
-
Aldol Adduct Formation: An intermediate β-hydroxy ketone (aldol adduct) is formed.
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated chalcone.
Experimental Protocol: Synthesis of (E)-1-(3-(trifluoromethoxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one
-
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and ice bath
-
-
Procedure:
-
Dissolve this compound (e.g., 10 mmol) and 4-chlorobenzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of KOH (e.g., 20 mmol) in a minimal amount of water and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Quantitative Data for Representative Chalcone Synthesis
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | KOH | Ethanol | 24 | ~85-95 (estimated) | Adapted from[2] |
| 2 | 4-Fluorobenzaldehyde | NaOH | Ethanol | 12 | 92 | [3] (analogue) |
| 3 | Benzaldehyde | LiOH | THF:H₂O | 6 | 88 | [4] (analogue) |
| 4 | 4-Methoxybenzaldehyde | KOH | Ethanol | 24 | 90 | [5] (analogue) |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is highly valuable for the synthesis of biaryl compounds. For this reaction, a halogenated derivative of this compound is required, for instance, 3'-bromo-5'-(trifluoromethoxy)acetophenone.
Reaction Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide.
-
Transmetalation: The organoboron species transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the product, regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of 3'-phenyl-5'-(trifluoromethoxy)acetophenone
-
Materials:
-
3'-Bromo-5'-(trifluoromethoxy)acetophenone (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene/Water (4:1)
-
Schlenk flask, condenser, and inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add 3'-bromo-5'-(trifluoromethoxy)acetophenone (e.g., 1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Representative Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | p-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 0.5 | 95 | [6] (analogue) |
| 2 | 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane | 0.67 | 85 | [7] (analogue) |
| 3 | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 12 | 85 | [8] (analogue) |
Biological Activity and Signaling Pathways of Chalcone Derivatives
Chalcones derived from this compound are of significant interest in drug discovery due to their potential to modulate key cellular signaling pathways implicated in cancer and inflammation.[5][9]
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune response to infection and inflammation.[10] Dysregulation of this pathway is associated with inflammatory diseases and cancer.[10] Certain chalcone derivatives have been shown to inhibit the activation of NF-κB.[5][10][11][12]
Mechanism of Inhibition:
Chalcones can inhibit the NF-κB pathway through various mechanisms, including:
-
Inhibition of IKK activation: Some chalcones can directly interact with IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα.[12]
-
Prevention of p65 translocation: By preventing IκBα degradation, the NF-κB dimer (p50/p65) is sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[10]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway that regulates cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Chalcone derivatives have demonstrated the ability to interfere with this pathway.
Mechanism of Inhibition:
Chalcones can inhibit the MAPK pathway, particularly the ERK cascade, by:
-
Inhibiting upstream kinases: Some chalcones may inhibit the activity of kinases such as MEK, which are responsible for the phosphorylation and activation of ERK.
-
Inducing apoptosis: By inhibiting the pro-survival signals from the MAPK pathway, chalcones can promote apoptosis in cancer cells.
Quantitative Data for Biological Activity of Representative Chalcones
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 2',5'-Dihydroxychalcone | Rat Neutrophils | β-glucuronidase release | 1.6 | [13] |
| 2',5'-Dialkoxychalcone | Murine Microglial Cells | Nitric Oxide formation | 0.7 | [13] |
| Dihydrotriazine-chalcone derivative | MDA-MB-231 (Breast Cancer) | Cell Migration | Non-lethal concentrations | [5] |
| Dihydrotriazine-chalcone derivative | RAW 264.7 (Macrophages) | iNOS and COX-2 expression | Non-lethal concentrations | [5] |
Experimental Workflows
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and its derivatives. The ability of chalcones derived from this ketone to modulate key signaling pathways such as NF-κB and MAPK highlights their potential as leads for the development of new anti-inflammatory and anticancer agents.
References
- 1. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Novel dual-targeting anti-proliferative dihydrotriazine-chalcone derivatives display suppression of cancer cell invasion and inflammation by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of chalcone derivatives on players of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3'-(Trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various heterocyclic compounds utilizing 3'-(Trifluoromethoxy)acetophenone as a key starting material. The trifluoromethoxy group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. The protocols outlined below focus on the synthesis of chalcones as versatile intermediates, followed by their conversion into pyrazoles, pyrimidines, and isoxazoles, which are common scaffolds in pharmaceutical agents.
Core Synthetic Strategy: From Acetophenone to Heterocycles
The primary strategy involves a two-step process. First, a Claisen-Schmidt condensation is employed to synthesize a chalcone intermediate from this compound and a suitable aromatic aldehyde. This α,β-unsaturated ketone is a highly versatile precursor for various cyclization reactions to form a range of heterocyclic systems.
Caption: Overall synthetic workflow.
Protocol 1: Synthesis of 1-(3-(Trifluoromethoxy)phenyl)-3-(aryl)prop-2-en-1-one (Chalcone Intermediate)
This protocol details the Claisen-Schmidt condensation to form the chalcone backbone.
Experimental Protocol
-
To a solution of this compound (1.0 eq.) and a selected aromatic aldehyde (1.0 eq.) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) dropwise with stirring. [1][2]
-
Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.
-
Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure chalcone. [1]
Caption: Workflow for Chalcone Synthesis.
Data Presentation
| Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Reference(s) |
| Acetophenone, Benzaldehyde | 10% NaOH / Ethanol | 24 | 92 | [1] |
| Substituted Acetophenones, Substituted Aldehydes | 40% KOH / Ethanol | 3 | 75-88 | [2] |
Protocol 2: Synthesis of Pyrazole Derivatives
Pyrazoles are synthesized by the cyclization of chalcones with hydrazine derivatives.
Experimental Protocol
-
Dissolve the synthesized chalcone (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq.). [3]
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC. [3]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol or another appropriate solvent to yield the pure pyrazole derivative.
Caption: Workflow for Pyrazole Synthesis.
Data Presentation
| Chalcone Source | Reagent | Solvent/Conditions | Yield (%) | Reference(s) |
| Acetophenone and Veratraldehyde derived chalcone | Phenylhydrazine | Glacial Acetic Acid, Reflux 4h | 66.57 | [3] |
| Various substituted chalcones | Isoniazide | Pyridine, Reflux 2.5h | Good | [4] |
Protocol 3: Synthesis of Pyrimidine Derivatives
Pyrimidines can be formed by reacting chalcones with urea, thiourea, or guanidine in the presence of a base.
Experimental Protocol
-
Prepare a solution of the chalcone intermediate (1.0 eq.) and urea, thiourea, or guanidine hydrochloride (1.0-1.2 eq.) in ethanol. [5]
-
Add a basic catalyst, such as an aqueous solution of potassium hydroxide (40%) or potassium tert-butoxide. [2]
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. [2]
-
After cooling, pour the reaction mixture into ice-cold water.
-
Neutralize with a dilute acid (e.g., HCl) to precipitate the product. [2]
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Caption: Workflow for Pyrimidine Synthesis.
Data Presentation
| Chalcone Source | Reagent(s) | Solvent/Conditions | Yield (%) | Reference(s) |
| p-aminoacetophenone derived | Urea, Thiourea, Guanidine | Ethanol, Base | Good | [5] |
| Various substituted chalcones | Guanidine hydrochloride | Ethanol, KOH, Reflux 90-150 min | 40-88 | |
| Various substituted chalcones | Urea | Ethanol, 40% KOH, Reflux 4h | 65-82 | [2] |
Protocol 4: Synthesis of Isoxazole Derivatives
Isoxazoles are synthesized from chalcones via cyclization with hydroxylamine.
Experimental Protocol
-
Dissolve the chalcone intermediate (1.0 eq.) in a suitable solvent like ethanol.
-
Add hydroxylamine hydrochloride (1.0-1.2 eq.) and a base (e.g., sodium hydroxide or potassium hydroxide) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.
-
After cooling to room temperature, pour the mixture into crushed ice.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude solid from an appropriate solvent to obtain the pure isoxazole derivative.
Caption: Workflow for Isoxazole Synthesis.
Data Presentation
| Chalcone Source | Reagent(s) | Solvent/Conditions | Yield (%) | Reference(s) |
| 4-fluoro-3-methylacetophenone derived | Hydroxylamine hydrochloride | Ethanol, Base | Good | [6] |
Disclaimer: These protocols are generalized from existing literature for substituted acetophenones. Researchers should perform small-scale trials to optimize reaction conditions for this compound and its derivatives. Standard laboratory safety procedures should be followed at all times.
References
The Pivotal Role of 3'-(Trifluoromethyl)acetophenone in Modern Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3'-(Trifluoromethyl)acetophenone (TFMAP) is a critical chemical intermediate in the synthesis of advanced agrochemicals. Its significance lies in the incorporation of the trifluoromethyl (-CF3) group into the final active ingredient. This functional group is well-known for enhancing the biological activity, metabolic stability, and lipophilicity of molecules, which are crucial properties for effective pesticides and herbicides. One of the most prominent applications of TFMAP is as a key precursor in the production of Trifloxystrobin, a broad-spectrum, strobilurin-class fungicide.
These application notes provide a comprehensive overview of the utility of 3'-(Trifluoromethyl)acetophenone in the synthesis of agrochemicals, with a specific focus on the preparation of Trifloxystrobin. Detailed experimental protocols for the synthesis of both the intermediate and the final active ingredient are presented, along with quantitative data to support these methodologies.
Application Notes
3'-(Trifluoromethyl)acetophenone serves as a foundational building block for complex agrochemical molecules.[1][2][3][4] Its primary application is in the synthesis of active ingredients for fungicides.[3][4] The trifluoromethyl moiety it carries is instrumental in optimizing the performance of the final product.[1] This group can significantly influence the biological efficacy, environmental persistence, and metabolic profile of the resulting pesticide.[1] Furthermore, the -CF3 group enhances the lipophilicity of the agrochemical, which is vital for its penetration into the target pest or weed, potentially leading to more effective application at lower dosage rates.[1]
The most notable agrochemical derived from TFMAP is Trifloxystrobin.[3][4][5] Trifloxystrobin is a widely used fungicide with both preventative and curative action, effective against a broad spectrum of fungal pathogens in cereals and other crops.[1] It functions by inhibiting mitochondrial respiration in fungi. The synthesis of Trifloxystrobin from TFMAP involves the initial conversion of TFMAP to its oxime, followed by a condensation reaction with another key intermediate.[1][6][7]
Experimental Protocols
Protocol 1: Synthesis of 3'-(Trifluoromethyl)acetophenone (TFMAP)
Several methods for the synthesis of 3'-(Trifluoromethyl)acetophenone have been reported. One common approach involves a diazotization reaction of 3-trifluoromethylaniline, followed by a coupling reaction and hydrolysis.
Materials:
-
3-Trifluoromethylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper sulfate pentahydrate
-
Acetaldoxime
-
Water
-
Nitrogen gas
Procedure: [8]
-
Under a nitrogen atmosphere, charge a reaction vessel with 297 g of water and 246 g of 48% hydrobromic acid.
-
Add 80 g of 3-trifluoromethylaniline to the vessel. Stir the resulting suspension and cool to -6°C.
-
Over a period of 30 minutes, add a solution of 37 g of sodium nitrite in 78 g of water dropwise, maintaining the temperature at -6°C. Stir the mixture for an additional 30 minutes.
-
In a separate vessel, prepare a solution of 6 g of copper sulfate pentahydrate in 26 g of water.
-
At 30°C, meter the diazonium salt solution prepared in step 3 into the copper sulfate solution.
-
Add the resulting mixture dropwise over 1.5 hours to 45 g of acetaldoxime, ensuring the temperature does not exceed 40°C.
-
Heat the reaction mixture to 100°C.
-
Distill the crude product with water.
-
Separate the water from the distillate and purify the crude product by column distillation to obtain 3'-(Trifluoromethyl)acetophenone.
Expected Outcome: This process yields approximately 44 g (48% of theoretical yield) of 3'-(Trifluoromethyl)acetophenone.[8]
Protocol 2: Synthesis of Trifloxystrobin from 3'-(Trifluoromethyl)acetophenone Oxime
This protocol details the condensation reaction to form Trifloxystrobin, starting from the oxime of TFMAP.
Materials:
-
m-Trifluoromethylacetophenone oxime
-
(E)-2-(2'-bromomethylphenyl)-2-methyl carbonyl acetate-O-methyl ketoxime
-
Sodium hydroxide
-
Toluene
-
Petroleum ether (for recrystallization)
Procedure: [9]
-
To a 500 mL reaction tube, add 75 g (0.37 mol) of m-trifluoromethyl acetophenone oxime, 117 g (0.41 mol) of (E)-2-(2'-bromomethylphenyl)-2-carbonyl acetate methyl ester-O-methyl base ketoxime, 20 g (0.5 mol) of sodium hydroxide, and 350 ml of toluene.[9]
-
Place the reaction tube in an ultrasonic reactor and conduct the reaction at 50°C for 1.5 hours.[9]
-
Monitor the reaction progress using a suitable analytical method (e.g., liquid chromatography).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with water.
-
Concentrate the organic phase to obtain the crude product.
-
Recrystallize the crude white solid from petroleum ether to yield pure Trifloxystrobin.[9]
Data Presentation
Table 1: Summary of Quantitative Data for Trifloxystrobin Synthesis
| Parameter | Method 1[6] | Method 2[2] | Method 3[7] | Method 4[9] |
| Starting Materials | m-trifluoromethyl acetophenone oxime, 2-bromomethyl-(αE)methoxyiminophenylacetic acid methyl ester | (E)-2-(2-bromomethylphenyl)-2-methoxy iminoacetic acid methyl ester, compound(8) | m-trifluoromethyl acetophenone oxime, compound 5 | m-trifluoromethyl acetophenone oxime, (E)-2-(2'-bromomethylphenyl)-2-carbonyl acetate methyl ester-O-methyl base ketoxime |
| Solvent | DMF | Acetone | N,N-dimethylformamide | Toluene |
| Base | DBU | K2CO3 | Sodium methoxide | Sodium hydroxide |
| Reaction Temperature | 15°C | 20°C to 30°C | 20°C | 50°C |
| Reaction Time | 2 hours | Not specified | 2 hours | 1.5 hours |
| Yield | 92.4% | 90% | 85% | 85.34% |
| Purity | 96.84% | 98-99.5% | 96% | 98.47% |
Visualizations
Caption: Synthesis pathway of 3'-(Trifluoromethyl)acetophenone.
Caption: Synthesis of Trifloxystrobin from 3'-(Trifluoromethyl)acetophenone.
References
- 1. Trifloxystrobin (Ref: CGA 279202) [sitem.herts.ac.uk]
- 2. WO2019049167A1 - "an improved process for the preparation of trifloxystrobin" - Google Patents [patents.google.com]
- 3. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 4. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Green synthesis method for high-yield preparation of trifloxystrobin - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103524378A - Preparation method of trifloxystrobin - Google Patents [patents.google.com]
- 8. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 9. CN111333535A - Preparation method of trifloxystrobin - Google Patents [patents.google.com]
3'-(Trifluoromethoxy)acetophenone: A Versatile Reagent in the Synthesis of Bioactive Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3'-(Trifluoromethoxy)acetophenone is a valuable fluorinated building block in organic synthesis, primarily utilized as a key intermediate in the preparation of biologically active compounds for the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy (-OCF3) group at the meta position of the acetophenone core significantly influences the molecule's electronic properties, enhancing its reactivity and the lipophilicity of its derivatives. This increased lipophilicity can improve the bioavailability of potential drug candidates. These characteristics make this compound a reagent of great interest for the synthesis of novel therapeutic agents and advanced materials.
This document provides detailed application notes on the use of this compound in the synthesis of chalcones and pyrazoles, classes of compounds renowned for their diverse pharmacological activities. It also includes representative experimental protocols for these synthetic transformations.
Key Applications
The primary application of this compound in organic synthesis is as a precursor for the construction of more complex molecular architectures, most notably chalcones, through the Claisen-Schmidt condensation. These resulting chalcones are versatile intermediates that can be further elaborated into a variety of heterocyclic compounds, such as pyrazoles, which are known to exhibit a wide range of biological activities.
Synthesis of Trifluoromethoxy-Substituted Chalcones
Chalcones are α,β-unsaturated ketones that form the central core of many biologically important compounds. The synthesis of chalcones from this compound is typically achieved via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of the acetophenone with an aromatic aldehyde.
The trifluoromethoxy group in the resulting chalcone can significantly enhance its biological activity. Studies have shown that trifluoromethoxy-substituted chalcones exhibit potent antimicrobial (antibacterial and antifungal) and anticancer properties.[1] In some cases, the trifluoromethoxy analogues have demonstrated superior efficacy compared to their trifluoromethyl counterparts.[1]
Synthesis of Trifluoromethoxy-Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent scaffold in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Trifluoromethoxy-substituted chalcones, derived from this compound, serve as excellent precursors for the synthesis of pyrazoles. The typical synthetic route involves the cyclization of the chalcone with a hydrazine derivative. The resulting pyrazoles incorporating a trifluoromethoxy-phenyl moiety are of significant interest in drug discovery. For instance, pyrazole derivatives containing fluorinated substituents have been investigated as potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in the development of anti-inflammatory drugs.
Experimental Protocols
The following are representative protocols for the synthesis of a chalcone and a pyrazole derivative using this compound. These protocols are based on general and well-established synthetic methodologies.
Protocol 1: Synthesis of (E)-1-(3-(trifluoromethoxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (A Representative Chalcone)
This protocol describes a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add 4-chlorobenzaldehyde (1.0 eq) and stir until all solids are dissolved.
-
Prepare a solution of potassium hydroxide (3.0 eq) in a minimal amount of water and add it dropwise to the reaction mixture while stirring vigorously at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture to a pH of ~5-6 with 1 M HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
Protocol 2: Synthesis of 5-(4-chlorophenyl)-3-(3-(trifluoromethoxy)phenyl)-1H-pyrazole (A Representative Pyrazole)
This protocol describes the cyclization of a chalcone with hydrazine hydrate.
Materials:
-
(E)-1-(3-(trifluoromethoxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, suspend the chalcone synthesized in Protocol 1 (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) to the suspension.
-
If using glacial acetic acid as a catalyst, add a catalytic amount (e.g., 5-10 mol%).
-
Heat the reaction mixture to reflux and maintain it for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the collected solid with cold water and dry it.
-
The crude pyrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Data Presentation
Table 1: Illustrative Reaction Parameters for the Synthesis of a Representative Chalcone
| Entry | Aldehyde | Solvent | Base | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ethanol | KOH | 18 | 25 | 85 |
| 2 | Benzaldehyde | Ethanol | NaOH | 24 | 25 | 82 |
| 3 | 4-Methoxybenzaldehyde | Methanol | KOH | 16 | 25 | 88 |
Table 2: Illustrative Reaction Parameters for the Synthesis of a Representative Pyrazole
| Entry | Chalcone Precursor | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | from Entry 1, Table 1 | Hydrazine Hydrate | Ethanol | 6 | Reflux | 90 |
| 2 | from Entry 2, Table 1 | Hydrazine Hydrate | Acetic Acid | 4 | Reflux | 92 |
| 3 | from Entry 3, Table 1 | Phenylhydrazine | Ethanol | 8 | Reflux | 85 |
Visualizations
The following diagrams illustrate the synthetic workflows described in the experimental protocols.
Caption: Synthetic workflow for chalcone synthesis.
Caption: Synthetic workflow for pyrazole synthesis.
References
Application Notes and Protocols for Reactions of 3'-(Trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the chemical properties and potential reactivity of 3'-(trifluoromethoxy)acetophenone, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The protocols outlined below are representative experimental procedures for common transformations of acetophenones and should be considered as starting points for the development of specific synthetic routes. The unique electronic properties imparted by the trifluoromethoxy group may necessitate optimization of these general methods.[1]
Compound Properties
This compound is a colorless to light yellow liquid.[1] Its key physical and spectroscopic properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 170141-63-6 | [1] |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | ≥ 97% (GC) | [1] |
| Density | 1.29 g/mL | [1] |
| Boiling Point | 49 - 51 °C at 13 mmHg | [1] |
| Refractive Index | n20/D 1.45 | [1] |
| Storage | 2 - 8 °C | [1] |
Experimental Protocols
The following protocols describe common reactions performed on acetophenone derivatives. While specific quantitative data for this compound is limited in publicly available literature, these procedures provide a strong foundation for experimental design.
Protocol 1: Reduction of this compound to 1-(3-(Trifluoromethoxy)phenyl)ethanol
This protocol describes the reduction of the ketone functionality to a secondary alcohol using sodium borohydride.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (0.3 eq) to the cooled solution in portions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.
Expected Outcome:
The expected product is 1-(3-(trifluoromethoxy)phenyl)ethanol. The yield and purity should be determined by standard analytical techniques (e.g., NMR, GC-MS).
General Conditions for Other Reactions
The following table outlines starting conditions for other common reactions involving acetophenones. These should be optimized for this compound.
| Reaction | Reagents and Conditions | Product Type |
| Grignard Reaction | R-MgBr (e.g., MeMgBr, PhMgBr) in anhydrous THF or Et₂O, 0 °C to room temperature. | Tertiary alcohol |
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) in an appropriate solvent (e.g., THF, DMSO). | Alkene |
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, in a solvent such as ethanol or ethyl acetate. | Secondary alcohol |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a derivative of this compound.
Caption: General workflow for chemical synthesis.
Reaction Pathway: Reduction of a Ketone
This diagram illustrates the general signaling pathway for the reduction of a ketone to an alcohol using a hydride reagent.
Caption: Ketone reduction pathway.
References
Application Notes and Protocols for the Catalytic Asymmetric Addition of Alkyl Groups to Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary methods for the catalytic asymmetric addition of alkyl groups to ketones, a crucial transformation in the synthesis of chiral tertiary alcohols and ketones with α-stereocenters. The protocols outlined below are designed to be reproducible and scalable, offering valuable guidance for synthetic chemists in academic and industrial settings.
Introduction
The enantioselective addition of alkyl groups to prochiral ketones is a fundamental challenge in organic synthesis. The resulting chiral tertiary alcohols and α-alkylated ketones are prevalent structural motifs in a wide array of biologically active molecules, including natural products and pharmaceuticals. This document details several powerful catalytic methodologies that have emerged to address this challenge, including metal-catalyzed and organocatalytic approaches.
I. Nickel-Catalyzed Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides
This method facilitates the direct enantioselective α-alkylation of ketones using readily available, unactivated alkyl halides, a significant advancement in C(sp³)–C(sp³) bond formation.[1][2][3] A key innovation in this area is the use of a unique bimetallic nickel catalyst, which demonstrates high efficacy in generating chiral ketones with α-quaternary carbon stereocenters in good yields and high enantioselectivities.[1][2]
Data Presentation: Nickel-Catalyzed α-Alkylation
| Entry | Ketone Substrate | Alkyl Halide | Yield (%) | ee (%) | Reference |
| 1 | α-Tetralone | 1-Iodopropane | 85 | 92 | [1] |
| 2 | 2-Methyl-1-tetralone | 1-Iodobutane | 90 | 95 | [1] |
| 3 | Acetophenone | 1-Iodohexane | 78 | 88 | [2] |
| 4 | 4'-Methoxyacetophenone | 1-Iodopentane | 82 | 91 | [2] |
| 5 | Cyclohexanone | 1-Iodopropane | 75 | 85 | [1] |
Experimental Protocol: General Procedure for Nickel-Catalyzed α-Alkylation[1]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Ni(cod)₂ (5 mol%), NiCl₂·glyme (5 mol%), the chiral bimetallic ligand (5 mol%), and tBuONa (1.5 equiv) to a flame-dried Schlenk tube.
-
Reaction Setup: Remove the Schlenk tube from the glovebox and connect it to a Schlenk line under a nitrogen atmosphere. Inject 1 mL of dry Et₂O and stir the mixture at room temperature for 30 minutes.
-
Addition of Reactants: Add the ketone (1.0 equiv, 0.2 mmol) rapidly under nitrogen. After stirring for an additional 30 minutes, introduce the alkyl iodide (1.5 equiv, 0.3 mmol) via microsyringe.
-
Reaction: Stir the resulting mixture at the specified temperature (e.g., room temperature) for 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with EtOAc (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Proposed Reaction Workflow
Caption: Workflow for Nickel-Catalyzed Asymmetric α-Alkylation.
II. Asymmetric Addition of Organozinc Reagents to Ketones
The addition of organozinc reagents to ketones, often catalyzed by a titanium(IV) isopropoxide complex with a chiral ligand, is a reliable method for the synthesis of chiral tertiary alcohols.[4] This approach is particularly effective for the addition of ethyl and other small alkyl groups.
Data Presentation: Asymmetric Addition of Diethylzinc
| Entry | Ketone Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | Camphor-derived diamine | 85 | 95 | [4] |
| 2 | 3-Methylacetophenone | Camphor-derived diamine | 73 | 99 | [5] |
| 3 | 1-Indanone | (1R,2R)-N,N'-bis(2,4,6-trimethylbenzyl)-1,2-diaminocyclohexane | 91 | 91 | [6] |
| 4 | Propiophenone | Camphor-derived diamine | 88 | 92 | [4] |
| 5 | 2-Acetonaphthone | Chiral Schiff base | 88 | 83 | [6] |
Experimental Protocol: General Procedure for Asymmetric Diethylzinc Addition[7]
-
Catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (20 mol%) in hexane (0.25 mL). Add Ti(OiPr)₄ (1.4 equiv) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Cool the flask to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add diethylzinc (3.0 equiv, 1.0 M in hexanes) to the catalyst solution and stir for 30 minutes at 0 °C. Then, add a solution of the ketone (1.0 equiv) in hexane dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for the specified time (e.g., 2-24 hours), monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Allow the mixture to warm to room temperature and extract with Et₂O (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Catalytic Cycle
References
- 1. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical catalytic asymmetric addition of alkyl groups to ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
use in the development of advanced materials like polymers and coatings
The development of novel polymers and coatings with enhanced properties is a cornerstone of innovation across numerous industries, from aerospace and electronics to biomedical devices and sustainable energy. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the development of these advanced materials.
The following sections detail experimental protocols for the synthesis and characterization of advanced polymers and coatings, present quantitative data on their performance, and illustrate key workflows and signaling pathways involved in their development.
Data Presentation
The performance of advanced materials is intrinsically linked to their composition and processing. The following tables summarize key quantitative data from studies on polymer nanocomposites, demonstrating the impact of filler concentration on their mechanical and thermal properties.
Table 1: Mechanical Properties of Epoxy/Graphene Nanocomposites
| Graphene Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| 0 (Neat Epoxy) | 54.89 | 2.22 | - | [1] |
| 0.1 | 50.82 | 2.30 | - | [1] |
| 0.25 | 53.87 | 2.82 | 0.33 | [1][2] |
| 0.3 | 47.01 | - | - | [3] |
| 0.5 | 60.21 | 2.94 | - | [1] |
| 1.0 | 53.02 | 3.19 | 0.46 | [1][2] |
| 1.5 | 234 N (Max Load) | - | - | [4] |
| 3.0 | - | - | - | [4] |
| 4.5 | - | - | - | [4] |
| 6.0 | - | 0.206 | - | [4] |
Note: Direct comparison between studies may be limited due to variations in graphene type, epoxy resin, and processing methods.
Table 2: Thermal Conductivity of Graphene-Polymer Composites
| Polymer Matrix | Graphene Type | Graphene Loading (wt%) | Thermal Conductivity (W/m·K) | Reference |
| Epoxy | Graphene | 6.8 | 8.04 | [5] |
| Epoxy | Graphene Oxide | - | - | [6] |
| Polyethylene | Thermally Reduced Graphene | - | - | [7] |
| Polydimethylsiloxane (PDMS) | Graphene Foam | - | 113.61 (in-plane), 24.37 (through-plane) | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing materials science. The following sections provide step-by-step methodologies for key experiments in polymer synthesis, characterization, and coating application.
Protocol 1: Synthesis of Polystyrene by Free Radical Polymerization
This protocol describes the synthesis of polystyrene from styrene monomer using a free-radical initiator.
Materials:
-
Styrene monomer
-
Benzoyl peroxide (initiator)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous calcium carbonate
-
Methanol
-
Separatory funnel
-
Round bottom flask
-
Heating mantle with magnetic stirrer
-
Ice bath
Procedure:
-
Inhibitor Removal: To remove the inhibitor from the styrene monomer, wash it with a 10% NaOH solution in a separatory funnel. Shake the mixture and vent frequently. Separate the aqueous layer and repeat the washing until the aqueous layer is colorless.[1]
-
Drying: Dry the inhibitor-free styrene using anhydrous calcium carbonate.
-
Polymerization:
-
Accurately weigh 200 mg of benzoyl peroxide and transfer it to a 100 ml beaker.[9]
-
Add 15 ml of the purified styrene monomer to the beaker.[9]
-
Stir the mixture using a magnetic stirrer until the initiator is completely dissolved.[9]
-
Place the beaker on a heating mantle and heat the solution to 80-90°C while continuously stirring.[9]
-
-
Precipitation and Recovery:
-
Once the polymerization is complete (indicated by an increase in viscosity), cool the reaction mixture.
-
Pour the viscous polymer solution into a beaker containing methanol to precipitate the polystyrene.
-
Filter the precipitated polystyrene and wash it with methanol.
-
Dry the polymer to obtain the final polystyrene product.
-
Protocol 2: Characterization of Polymers by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for analyzing the thermal properties of a polymer, such as glass transition temperature (Tg) and melting temperature (Tm), using DSC.[3][10][11]
Materials and Equipment:
-
Polymer sample (5-10 mg)
-
DSC instrument
-
Aluminum DSC pans and lids
-
Crimping press
-
Forceps
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
DSC Analysis:
-
Set up the thermal program in the instrument software. A typical program involves a heating and cooling cycle.
-
For example, to determine the Tg of polymethylmethacrylate (PMMA), which is around 105°C, you could set an initial temperature of 30°C and heat to 185°C at a rate of 10 K/min.[3][10]
-
Run the thermal program. The instrument will record the heat flow difference between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
The resulting DSC curve will show thermal transitions as peaks or steps.
-
The glass transition (Tg) will appear as a step change in the baseline.
-
Melting (Tm) and crystallization (Tc) will appear as endothermic and exothermic peaks, respectively.
-
Protocol 3: Application of an Epoxy Coating
This protocol provides a general procedure for applying an epoxy coating to a substrate.
Materials:
-
Epoxy resin and hardener
-
Substrate (e.g., concrete, metal)
-
Degreaser and cleaning supplies
-
Epoxy patching compound (if needed)
-
Mixing containers and stir sticks
-
Brush or roller
Procedure:
-
Surface Preparation:
-
Mixing the Epoxy:
-
Carefully read and follow the manufacturer's instructions for the specific epoxy system.
-
Combine the epoxy resin and hardener in the recommended ratio in a clean mixing container.[12]
-
Mix the components thoroughly with a stir stick, scraping the sides and bottom of the container to ensure a homogenous mixture.[12]
-
-
Application:
-
For porous surfaces, apply a thin seal coat of the mixed epoxy with a brush to seal the pores and prevent bubble formation. Allow this to partially cure for 4-6 hours.[4][13]
-
Pour the mixed epoxy onto the prepared surface and spread it evenly using a brush or roller.[12]
-
If air bubbles appear, they can be removed using a heat gun or torch held at a distance.[4][13]
-
-
Curing:
-
Allow the epoxy coating to cure in a clean, dust-free environment according to the manufacturer's instructions, which is typically around 72 hours.[13]
-
Protocol 4: Measuring Coating Adhesion by Tape Test (ASTM D3359)
This protocol describes the standard method for assessing the adhesion of a coating to a substrate using a tape test.[5][6][14][15][16]
Materials and Equipment:
-
Coated substrate
-
Sharp cutting tool (e.g., utility knife, specialized cross-hatch cutter)
-
Pressure-sensitive adhesive tape (as specified in the standard)
-
Illuminated magnifier
Procedure:
-
Test Method A (X-Cut): Primarily for coatings thicker than 5 mils (125 µm).[5]
-
Make two cuts in the shape of an 'X' through the coating down to the substrate. Each leg of the 'X' should be about 1.5 inches (40 mm) long.[16]
-
Apply the center of the pressure-sensitive tape over the 'X' and press it down firmly.
-
Within 90 ± 30 seconds of application, rapidly pull the tape off at an angle as close to 180° as possible.
-
-
Test Method B (Cross-Cut): For coatings up to 5 mils (125 µm) thick.[5]
-
Make a series of parallel cuts through the coating to the substrate. The spacing between cuts depends on the coating thickness (1 mm for coatings up to 2 mils, 2 mm for coatings between 2 and 5 mils).[5]
-
Make a second series of parallel cuts perpendicular to the first, creating a cross-hatch pattern.[6]
-
Apply the pressure-sensitive tape over the grid and press it down firmly.
-
Remove the tape in the same manner as in Method A.
-
-
Evaluation:
-
Visually inspect the cut area for any removal of the coating.
-
Rate the adhesion according to the ASTM D3359 classification scale (5B: no peeling or removal, to 0B: flaking and detachment worse than 4B).
-
Visualizations
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict key workflows in the development of advanced materials.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Strain-Engineered Thermal Transport at One- to Two-Dimensional Junctions in 3D Nanostructures | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ukm.my [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Framework for a High-Throughput Screening Method to Assess Polymer/Plasticizer Miscibility: The Case of Hydrocarbons in Polyolefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 4-(3-Trifluoromethoxyphenyl)-thiazol-2-yl Ammonium Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of novel 2-aminothiazole derivatives is a significant area of research in the quest for new therapeutic agents. This document provides a detailed protocol for the synthesis of 4-(3-trifluoromethoxyphenyl)-thiazol-2-yl ammonium iodide, a compound of interest for further biological screening and drug development.
The synthetic strategy is based on the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea.[4][5][6] In this protocol, 2-bromo-1-(3-(trifluoromethoxy)phenyl)ethanone is reacted with thiourea to form the 2-amino-4-arylthiazole core, which is subsequently converted to its ammonium iodide salt.
Reaction Scheme
The overall two-step synthesis is depicted below:
Step 1: Hantzsch Thiazole Synthesis
-
2-Bromo-1-(3-(trifluoromethoxy)phenyl)ethanone reacts with thiourea to form 4-(3-trifluoromethoxyphenyl)-thiazol-2-amine.
Step 2: Salt Formation
-
4-(3-Trifluoromethoxyphenyl)-thiazol-2-amine is treated with hydriodic acid to yield the target compound, 4-(3-trifluoromethoxyphenyl)-thiazol-2-yl ammonium iodide.
Caption: Synthetic route to 4-(3-trifluoromethoxyphenyl)-thiazol-2-yl ammonium iodide.
Experimental Protocols
Materials and Methods
Materials:
-
3'-(Trifluoromethoxy)acetophenone
-
Bromine
-
Acetic Acid
-
Thiourea
-
Ethanol (Absolute)
-
Isopropanol
-
Hydriodic Acid (57% in water)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
-
Hexanes
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
pH paper
-
Standard laboratory glassware
Protocol 1: Synthesis of 4-(3-Trifluoromethoxyphenyl)-thiazol-2-amine
This procedure is adapted from the general Hantzsch synthesis of 2-amino-4-arylthiazoles.[4][5][7]
Part A: Synthesis of 2-Bromo-1-(3-(trifluoromethoxy)phenyl)ethanone
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 49.0 mmol) in 50 mL of glacial acetic acid.
-
From the dropping funnel, add a solution of bromine (2.5 mL, 49.0 mmol) in 10 mL of glacial acetic acid dropwise over 30 minutes with constant stirring. Maintain the temperature below 30°C using a water bath if necessary.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
The product will precipitate as a solid. If it separates as an oil, extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution until the aqueous layer is neutral, then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-bromo-1-(3-(trifluoromethoxy)phenyl)ethanone. This intermediate is often used in the next step without further purification.
Part B: Hantzsch Condensation
-
In a 250 mL round-bottom flask, add the crude 2-bromo-1-(3-(trifluoromethoxy)phenyl)ethanone (from the previous step, ~49.0 mmol) and thiourea (3.73 g, 49.0 mmol).
-
Add 100 mL of absolute ethanol to the flask and equip it with a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water.
-
Neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 8. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-(3-trifluoromethoxyphenyl)-thiazol-2-amine.
Protocol 2: Preparation of 4-(3-Trifluoromethoxyphenyl)-thiazol-2-yl Ammonium Iodide
-
Dissolve the purified 4-(3-trifluoromethoxyphenyl)-thiazol-2-amine (1.0 g, 3.84 mmol) in 20 mL of isopropanol with gentle warming.
-
In a separate beaker, dilute hydriodic acid (57% wt. in water, 0.5 mL, ~3.84 mmol) with 5 mL of isopropanol.
-
Slowly add the diluted hydriodic acid solution to the stirred amine solution. A precipitate should form immediately.
-
Continue stirring the mixture at room temperature for 30 minutes.
-
Cool the mixture in an ice bath for another 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum to yield 4-(3-trifluoromethoxyphenyl)-thiazol-2-yl ammonium iodide.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. synarchive.com [synarchive.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3'-(Trifluoromethoxy)acetophenone
Welcome to the technical support center for the purification of 3'-(Trifluoromethoxy)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Product is an orange or weak yellow liquid after synthesis. | The presence of colored impurities from the reaction. | - Wash the crude product with a 3% sodium hydroxide solution to remove acidic impurities.[1]- Perform vacuum distillation to separate the product from non-volatile colored impurities.[2] |
| Low purity (<99%) after initial workup. | Incomplete reaction or presence of side-products. Isomeric impurities. | - Ensure complete hydrolysis of any intermediates by stirring with 1M HCl for an adequate time.[3][4]- Wash the organic layer with water to remove water-soluble impurities.[1][3][4]- For isomeric impurities, consider converting the product to an oxime derivative, which may be easier to purify by crystallization, followed by hydrolysis back to the ketone.[5] |
| Poor separation during column chromatography. | Inappropriate solvent system. Column overloading. | - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand to achieve good separation of the desired compound from impurities.- Reduce the amount of crude material loaded onto the column. |
| Product loss during aqueous washes. | Emulsion formation. Product has some water solubility. | - To break emulsions, add a small amount of brine (saturated NaCl solution).- Minimize the volume of water used for washing. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover dissolved product. |
| Difficulty in removing the solvent under reduced pressure. | The product may have a relatively low boiling point. | - Use a rotary evaporator with controlled temperature and pressure to avoid co-distillation of the product with the solvent.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and purity of high-quality this compound?
A1: High-purity this compound should be a colorless to light yellow clear liquid.[6] Purity can range from 99% to 99.9%.[1]
Q2: What is the most effective method for purifying crude this compound to >99% purity?
A2: Vacuum distillation is a highly effective method for achieving high purity.[2][7] Prior to distillation, it is recommended to perform aqueous washes with acidic and basic solutions to remove corresponding impurities.[1][3]
Q3: Are there any specific safety precautions to take during the purification of this compound?
A3: Yes, standard laboratory safety precautions should be followed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound is combustible, so avoid open flames.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be determined using analytical techniques such as Gas Chromatography (GC)[6] and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: What are the common impurities found in crude this compound?
A5: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, these could include isomeric acetophenones.[5]
Experimental Protocols
Protocol 1: General Purification by Extraction and Washing
This protocol describes a standard liquid-liquid extraction and washing procedure to remove impurities from a crude reaction mixture containing this compound.
-
Dissolution : Dissolve the crude product in a suitable organic solvent like methylene chloride or hexane.[3][4]
-
Acid Wash : Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid to remove any basic impurities.[3][4] Separate the aqueous layer.
-
Base Wash : Wash the organic layer with a 3% sodium hydroxide solution to remove acidic impurities.[1] Separate the aqueous layer.
-
Water Wash : Wash the organic layer with water until the aqueous layer is neutral.[1][3][4]
-
Drying : Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[3][4]
-
Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[3][4]
Protocol 2: Purification by Vacuum Distillation
This protocol is for the final purification of this compound to achieve high purity.
-
Setup : Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask : Place the crude, washed, and dried this compound into the distillation flask. Add boiling chips.
-
Applying Vacuum : Gradually apply vacuum to the system.
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Collecting the Product : Collect the fraction that distills at the correct boiling point and pressure. The boiling point is reported to be 49-51 °C at 13 mmHg[6] and 96 °C at 50 mbar.[3][4]
-
Completion : Once the distillation is complete, cool the system to room temperature before releasing the vacuum.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C9H7F3O2 | [6] |
| Molecular Weight | 204.15 g/mol | [6] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Boiling Point | 49 - 51 °C / 13 mmHg | [6] |
| Density | 1.29 g/mL | [6] |
| Purity (GC) | ≥ 97% | [6] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 2. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 3'-(Trifluoromethoxy)acetophenone
Welcome to the technical support center for the synthesis of 3'-(Trifluoromethoxy)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic pathways to produce this compound include:
-
Diazotization of 3-aminobenzotrifluoride: This classic route involves the diazotization of 3-aminobenzotrifluoride, followed by a coupling reaction with acetaldoxime and subsequent hydrolysis.[1][2][3][4]
-
Acylation of trifluorotoluene: This method involves the direct acylation of trifluorotoluene using an acylating agent in the presence of a catalyst.[3][5][6]
-
Grignard reaction with 3-halobenzotrifluoride: This pathway utilizes a Grignard reagent prepared from 3-chlorobenzotrifluoride or 3-bromobenzotrifluoride, which then reacts with an acetylating agent.[3][7]
Q2: What are the common causes of low yield in the diazotization route?
A2: Low yields in the synthesis starting from 3-aminobenzotrifluoride are often attributed to:
-
Decomposition of the diazonium salt: Diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C, leading to the formation of byproducts and a reduction in yield.[8][9]
-
Side reactions during coupling: Improper pH control during the coupling reaction with acetaldoxime can lead to the formation of unwanted side products.[4][10]
-
Incomplete hydrolysis: The final hydrolysis step to convert the oxime intermediate to the desired ketone may be incomplete if the reaction conditions (e.g., acid concentration, temperature, time) are not optimal.[1]
Q3: Are there any significant safety concerns with the synthesis of this compound?
A3: Yes, certain reagents and intermediates pose safety risks:
-
n-Butyllithium: Used in the acylation of trifluorotoluene, n-butyllithium is highly pyrophoric and reacts violently with water and air.[3][11]
-
Grignard Reagents: The preparation of Grignard reagents from trifluoromethylphenyl halides can be highly exothermic and potentially explosive if not properly controlled, especially upon loss of solvent contact.[12]
-
Diazonium Salts: Solid diazonium salts are explosive and should not be isolated. They are generated and used in situ at low temperatures.[8][13]
Q4: How can wastewater generation be minimized in these synthetic processes?
A4: The diazotization route, in particular, is known for generating significant aqueous waste.[3][11] Strategies to mitigate this include:
-
Solvent and byproduct recovery: Implementing procedures to recover and recycle solvents and byproducts can reduce the overall waste stream.[1]
-
Process optimization: Fine-tuning reaction conditions to improve yield and reduce byproduct formation will consequently lessen the amount of waste generated during purification.
-
Alternative, "greener" routes: Exploring synthesis pathways that use fewer hazardous reagents and generate less waste, such as certain catalytic acylation methods, can be a long-term solution.[7]
Troubleshooting Guides
Problem 1: Low Yield in Diazotization of 3-Aminobenzotrifluoride
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 3-aminobenzotrifluoride | Incomplete diazotization. | Ensure the reaction temperature is strictly maintained between 0-5°C to prevent diazonium salt decomposition.[8][9] Use a stoichiometric amount of sodium nitrite and check for excess nitrous acid with starch-iodide paper.[13] |
| Formation of dark, tarry byproducts | Decomposition of the diazonium salt or side reactions during coupling. | Maintain the low temperature throughout the diazotization and coupling steps. Ensure proper pH control (typically 4-4.5) during the coupling reaction by the slow, simultaneous addition of a base.[10][14] |
| Product contains significant amounts of the oxime intermediate | Incomplete hydrolysis. | Increase the reaction time or temperature (e.g., 90-95°C for 5-6 hours) during the acid hydrolysis step. Ensure the concentration of the acid (e.g., 30% HCl) is appropriate.[1] |
| Low yield after purification | Product loss during workup and extraction. | Use an appropriate organic solvent for extraction to ensure the complete transfer of the product from the aqueous layer.[4] Consider additional recovery steps from the aqueous effluent.[1] |
Problem 2: Issues with the Grignard Reaction Route
| Symptom | Possible Cause | Suggested Solution |
| Grignard reagent fails to form or forms in low yield | Inactive magnesium; presence of moisture. | Use freshly activated magnesium turnings. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.[11] |
| Formation of trifluorotoluene as a major byproduct | Presence of protic sources (e.g., water) that quench the Grignard reagent. | Rigorously dry all solvents and reagents. Acetonitrile, if used, must be completely anhydrous.[11] |
| Exothermic reaction is difficult to control | The reaction is inherently energetic. | Use a suitable initiator and add the halide starting material slowly to maintain control over the reaction temperature.[11] |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |
| 3-Aminobenzotrifluoride | NaNO₂, H₂SO₄/HCl, Acetaldoxime | 48 - 90% | Well-established method. | Multi-step process, potential for low yield, large wastewater volume.[3][11] | [1][14][15] |
| Trifluorotoluene | n-BuLi, Acetyl chloride | 91% | High yield, one-step reaction. | Expensive and hazardous reagents (n-BuLi).[3] | [5][15] |
| Trifluorotoluene | Acetic acid, Tetrabutylammonium bromide, Sodium tert-butoxide | 96.3% | High yield, avoids pyrophoric reagents. | Requires pressure and elevated temperature. | [6][16] |
| 3-Chlorobenzotrifluoride | Mg, Acetonitrile | 77.4% | Reasonable yield. | Potential safety hazards with Grignard reagent formation, expensive and moisture-sensitive acetonitrile.[11] | [3] |
| 3-Bromobenzotrifluoride | Triethylamine, Butyl vinyl ether, Palladium catalyst | ~73-80% (over two steps) | Good yield. | Multi-step process involving an intermediate. | [2][4] |
Experimental Protocols
Protocol 1: Synthesis via Diazotization of 3-Aminobenzotrifluoride
This protocol is adapted from patented industrial processes.[1][14]
-
Diazotization:
-
In a reactor, add sulfuric acid and cool to 0-2°C.
-
Slowly add 3-aminobenzotrifluoride while maintaining the temperature.
-
Add toluene, followed by the slow, dropwise addition of a sodium nitrite solution over 2-2.5 hours, keeping the temperature at 0-2°C.
-
Stir for 30 minutes, then add a solution of sulfamic acid to quench any excess nitrous acid.
-
-
Coupling:
-
In a separate reactor, prepare a solution of acetaldoxime and a copper salt catalyst (e.g., copper sulfate or copper chloride) in toluene and water.[14][15]
-
Cool this mixture to below 5°C.
-
Slowly and simultaneously add the previously prepared diazonium salt solution and a 30% sodium hydroxide solution, maintaining the pH between 4 and 4.5 and the temperature between 0-5°C.[10][14]
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After the addition is complete, allow the mixture to warm to 15°C and stir for 1-2 hours.
-
-
Workup and Hydrolysis:
-
Separate the organic layer.
-
To the organic layer containing the oxime intermediate, add 30% hydrochloric acid.
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Heat the mixture to 90-95°C and stir for 5-6 hours to effect hydrolysis.[1]
-
Cool to room temperature and separate the organic layer.
-
Wash the organic layer with water and a dilute sodium hydroxide solution.
-
The crude product can be purified by distillation under reduced pressure.
-
Protocol 2: High-Yield Synthesis from Trifluorotoluene
This method is based on a high-yield laboratory procedure.[5][15]
-
Reaction Setup:
-
To a dried, nitrogen-flushed flask, add trifluorotoluene and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -40°C in a cold bath.
-
-
Lithiation and Acylation:
-
Slowly add n-butyllithium solution while maintaining the temperature at -40°C.
-
Stir for 1 hour at this temperature.
-
Gradually warm the reaction mixture to -10°C.
-
Slowly add acetyl chloride.
-
-
Reaction and Workup:
-
Stir the reaction mixture at -10°C for 8 hours.
-
Quench the reaction by adding dilute hydrochloric acid until the pH is 4-5.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
The product is purified by vacuum distillation, collecting the fraction at 119-121°C.[15]
-
Visualizations
Caption: A general troubleshooting workflow for improving synthesis yield.
Caption: Workflow for synthesis from 3-aminobenzotrifluoride.
References
- 1. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. youtube.com [youtube.com]
- 4. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 15. Page loading... [wap.guidechem.com]
- 16. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]
identifying and minimizing side reactions of 3'-(Trifluoromethoxy)acetophenone
Disclaimer: Detailed experimental data on the side reactions of 3'-(Trifluoromethoxy)acetophenone is limited in publicly available literature. Much of the available information pertains to the structurally similar compound, 3'-(Trifluoromethyl)acetophenone. This guide is therefore based on established principles of organic chemistry concerning the reactivity of aromatic ketones and trifluoromethoxy-substituted benzene rings. The provided protocols are general and will require optimization for specific applications.
Troubleshooting Guide
This guide addresses potential issues and side reactions that may occur during experiments with this compound.
Question 1: I am attempting a nucleophilic addition to the carbonyl group (e.g., Grignard reaction, reduction), but I am observing low yield and recovery of starting material. What could be the cause?
Answer:
Several factors could contribute to the incomplete reaction of this compound:
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Steric Hindrance: The trifluoromethoxy group, while not directly adjacent to the acetyl group, can exert some steric hindrance, slowing down the reaction.
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Reagent Quality: The nucleophilic reagent (e.g., Grignard reagent, borohydride) may have degraded due to improper storage or handling.
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Reaction Conditions: Temperature and reaction time are critical. The reaction may require higher temperatures or longer reaction times than anticipated.
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Solvent Effects: The choice of solvent can significantly impact the reaction rate. Ensure the solvent is anhydrous for moisture-sensitive reactions like Grignard additions.
Solutions:
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Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and consider extending the reaction time or gradually increasing the temperature.
-
Use a More Reactive Reagent: If applicable, switch to a more potent nucleophile.
-
Ensure Anhydrous Conditions: For moisture-sensitive reactions, use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Question 2: During a reaction targeting the aromatic ring, such as electrophilic aromatic substitution, I am obtaining a mixture of isomers. How can I improve the regioselectivity?
Answer:
The trifluoromethoxy (-OCF₃) group is a deactivating but ortho-, para-directing group due to the opposing effects of the electron-withdrawing fluorine atoms and the electron-donating oxygen lone pairs. The acetyl group is a deactivating, meta-directing group. Their combined influence will direct incoming electrophiles. The formation of isomers is a common challenge.
Potential Side Products:
-
Isomeric Substitution Products: Depending on the reaction, you may get substitution at various positions on the aromatic ring.
Solutions to Minimize Isomeric Impurities:
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Choice of Catalyst: The Lewis acid or catalyst used can influence the steric and electronic environment, favoring one isomer over another.
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Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution reactions.
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Blocking Groups: In some cases, a temporary blocking group can be installed to prevent reaction at an undesired position.
Question 3: I am observing a significant amount of a tar-like, polymeric substance in my reaction mixture, especially under acidic or basic conditions. What is happening and how can I prevent it?
Answer:
This compound, like many acetophenones, can undergo self-condensation reactions (e.g., aldol condensation) under certain conditions, leading to the formation of polymeric byproducts.
Potential Side Reactions:
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Aldol Condensation: The enolizable protons of the acetyl group can react with the carbonyl group of another molecule, leading to dimers and polymers.
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Decomposition: The trifluoromethoxy group can be sensitive to strong acids or bases at elevated temperatures, potentially leading to decomposition.
Preventative Measures:
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Control of pH: Maintain the pH of the reaction mixture within a range that minimizes self-condensation.
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Temperature Control: Avoid excessive heating, as this can accelerate side reactions.
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Slow Addition of Reagents: Adding reagents slowly can help to control the reaction rate and minimize the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive sites are the carbonyl carbon of the acetyl group (susceptible to nucleophilic attack), the α-protons of the acetyl group (which are acidic and can be removed by a base to form an enolate), and the aromatic ring (which can undergo electrophilic or nucleophilic substitution).
Q2: How does the trifluoromethoxy group influence the reactivity of the molecule?
A2: The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, the oxygen atom's lone pairs direct incoming electrophiles to the ortho and para positions. It also increases the lipophilicity of the molecule.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Q4: What are the main safety hazards associated with this compound?
A4: this compound can cause skin and serious eye irritation.[1] It is a combustible liquid.[1] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound.
Quantitative Data Summary
Due to the lack of specific literature, a generalized table is provided below for researchers to systematically track their efforts in minimizing a hypothetical side product during a reaction.
| Experiment ID | Reaction Conditions (e.g., Temp, Time, Catalyst) | Starting Material (mol) | Desired Product Yield (%) | Side Product X (%) | Notes |
| EXP-01-A | 25°C, 4h, Catalyst A | 0.1 | 65 | 25 | Baseline experiment |
| EXP-01-B | 0°C, 4h, Catalyst A | 0.1 | 75 | 15 | Lower temp improved selectivity |
| EXP-01-C | 25°C, 8h, Catalyst A | 0.1 | 68 | 22 | Longer time did not improve ratio |
| EXP-01-D | 0°C, 4h, Catalyst B | 0.1 | 85 | 5 | Catalyst B is superior |
Experimental Protocols
The following are general, representative protocols for common reactions involving a ketone. These must be adapted and optimized for this compound.
Protocol 1: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol).
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Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: General Procedure for Wittig Reaction
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Suspend the appropriate phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0°C and add a strong base, such as n-butyllithium, dropwise until the characteristic color of the ylide persists.
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Stir the mixture at 0°C for 30 minutes, then add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting unexpected results in chemical reactions.
References
optimizing reaction conditions for 3'-(Trifluoromethoxy)acetophenone
Technical Support Center: 3'-(Trifluoromethoxy)acetophenone
Disclaimer: The information provided is based on available data for 3'-(Trifluoromethyl)acetophenone, as information regarding this compound is limited. It is highly likely that the request for "this compound" contained a typographical error and "3'-(Trifluoromethyl)acetophenone" was the intended compound. Please verify the chemical identity before proceeding with any experimental work.
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3'-(Trifluoromethyl)acetophenone. It provides troubleshooting advice and answers to frequently asked questions to help optimize reaction conditions and ensure safe handling of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | - Suboptimal reaction temperature.[1] - Inefficient catalyst or incorrect catalyst loading.[2] - Poor quality of starting materials or reagents. - Incomplete reaction. | - Optimize the reaction temperature. For example, some syntheses are run at 65-75°C.[1] - Screen different catalysts and optimize the loading. Copper sulphate pentahydrate has been used as a catalyst in some preparations.[2] - Ensure the purity of starting materials and reagents using appropriate analytical techniques (e.g., NMR, GC-MS). - Monitor the reaction progress using techniques like TLC or GC to ensure it goes to completion. |
| Formation of Side Products | - Reaction temperature is too high. - Incorrect stoichiometry of reactants. - Presence of impurities in the starting materials. | - Lower the reaction temperature to minimize side reactions. - Carefully control the stoichiometry of the reactants. - Purify starting materials before use. |
| Difficulty in Product Isolation/Purification | - Inappropriate work-up procedure. - Unsuitable purification method. | - Optimize the work-up procedure, including the choice of extraction solvent and washing solutions.[2][3] - For purification, consider vacuum distillation or column chromatography. The boiling point of 3'-(Trifluoromethyl)acetophenone is reported to be 198-200 °C at atmospheric pressure.[4] |
| Inconsistent Results | - Variability in reaction conditions. - Degradation of reagents or compound. | - Strictly control all reaction parameters, including temperature, pressure, and reaction time. - Store 3'-(Trifluoromethyl)acetophenone and other reagents under appropriate conditions. It should be stored in a cool, dry, well-ventilated area in a tightly closed container, away from heat, sparks, and flame.[4][5] |
Frequently Asked Questions (FAQs)
1. What are the key physical and chemical properties of 3'-(Trifluoromethyl)acetophenone?
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O | [1][6] |
| Molecular Weight | 188.15 g/mol | [1][2][6] |
| Appearance | Clear colorless to light yellow liquid | [4][7] |
| Boiling Point | 198-200 °C (lit.) | [8] |
| Density | 1.235 g/mL at 25 °C (lit.) | [8] |
| Refractive Index | n20/D 1.4611 (lit.) | [4] |
2. What are the recommended storage and handling conditions for 3'-(Trifluoromethyl)acetophenone?
This compound should be handled in a well-ventilated area using personal protective equipment, including safety goggles, gloves, and a lab coat.[5] It should be stored in a tightly closed container in a cool, dry place away from ignition sources and incompatible substances like strong oxidizing agents and reducing agents.[4][5]
3. What are some common reactions and applications of 3'-(Trifluoromethyl)acetophenone?
3'-(Trifluoromethyl)acetophenone is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][7] It is used in reactions such as asymmetric catalytic additions of alkyl and phenyl groups.[8] The trifluoromethyl group can enhance the biological activity and lipophilicity of the final products.[7]
4. What are the main safety hazards associated with 3'-(Trifluoromethyl)acetophenone?
According to its Safety Data Sheet (SDS), it can cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] It is important to avoid breathing vapors or mist and to ensure good ventilation. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.
Experimental Protocols
Synthesis of 3'-(Trifluoromethyl)acetophenone via Diazotization-Coupling-Hydrolysis
This protocol is based on a patented synthesis method and provides a general overview.[3][9] Optimization of specific parameters may be required.
Step 1: Diazotization of 3-Aminobenzotrifluoride
-
In a reactor, add water and cool it to 0-5 °C.
-
Slowly add concentrated sulfuric acid, followed by the portion-wise addition of 3-aminobenzotrifluoride while maintaining the temperature below 10 °C.
-
Cool the mixture to 0-2 °C.
-
Slowly add a solution of sodium nitrite in water over 2-3 hours, keeping the temperature between 0-5 °C.
-
Stir the resulting diazo solution for 30 minutes at the same temperature.
Step 2: Coupling with Acetaldoxime
-
In a separate reactor, prepare a solution of acetaldoxime in water and add a copper salt catalyst (e.g., copper sulfate).
-
Cool the acetaldoxime solution to 0-5 °C.
-
Slowly add the previously prepared diazo solution to the acetaldoxime solution over 4-5 hours, maintaining the temperature at 0-5 °C and the pH at 3-4.5 by the simultaneous addition of a base (e.g., 30% sodium hydroxide solution).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Separate the organic layer containing the oxime intermediate.
Step 3: Hydrolysis to 3'-(Trifluoromethyl)acetophenone
-
To the organic layer from the previous step, add a 30% hydrochloric acid solution.
-
Heat the mixture to 90-95 °C and stir for 5-6 hours.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and a dilute sodium hydroxide solution to obtain the crude product.
-
Purify the crude 3'-(Trifluoromethyl)acetophenone by vacuum distillation to obtain the final product.
Visualizations
Caption: Synthesis workflow for 3'-(Trifluoromethyl)acetophenone.
References
- 1. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 3. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 4. 3'-(Trifluoromethyl)acetophenone CAS 349-76-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 3'-(Trifluoromethyl)acetophenone | 349-76-8 [chemicalbook.com]
- 9. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
stability and proper storage conditions for 3'-(Trifluoromethoxy)acetophenone
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3'-(Trifluoromethoxy)acetophenone. Below you will find guidance on its stability, proper storage, and troubleshooting for common experimental issues.
Stability and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring experimental success. The compound is generally stable under normal laboratory conditions.[1]
Recommended Storage Conditions:
| Parameter | Recommendation | Source |
| Temperature | 2 - 8 °C (Refrigerated) | [1] |
| Atmosphere | Store in a tightly sealed container. | N/A |
| Light | Store in a light-resistant container to prevent potential photodegradation. | N/A |
| Moisture | Store in a dry, well-ventilated area to prevent hydrolysis. | N/A |
Conditions to Avoid:
-
High Temperatures: Avoid prolonged exposure to heat to prevent thermal decomposition.
-
Strong Oxidizing Agents: May react exothermically.
-
Strong Reducing Agents: The ketone functional group can be reduced.
-
Strong Acids and Bases: May catalyze side reactions or degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for structurally similar compounds, this compound may cause skin, eye, and respiratory tract irritation. It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: What are the expected decomposition products of this compound?
A2: Under thermal stress, decomposition may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.
Q3: Is this compound stable in common organic solvents?
A3: this compound is soluble in various organic solvents and is generally stable in neutral, aprotic solvents.[1] However, its stability in protic or reactive solvents over long periods should be evaluated for specific experimental conditions.
Q4: Can the trifluoromethoxy group be cleaved under typical reaction conditions?
A4: The trifluoromethoxy group is generally stable to many chemical transformations. However, harsh acidic or basic conditions, particularly at elevated temperatures, could potentially lead to its degradation.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Poor Reagent Quality | Verify the purity of this compound and other reagents using techniques like NMR or GC-MS. |
| Inadequate Reaction Temperature | Ensure the reaction is being conducted at the optimal temperature. Consider incrementally increasing the temperature if the reaction is known to have a high activation energy. |
| Catalyst Inactivity | If using a catalyst, ensure it is fresh and active. Consider using a different catalyst or increasing the catalyst loading. |
| Presence of Inhibitors | Ensure all glassware is clean and dry. Trace amounts of water or other impurities can inhibit certain reactions. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | Running the reaction at a lower temperature may improve selectivity and reduce the formation of byproducts. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. An excess of one reactant can lead to side reactions. |
| Cross-Reactivity | The ketone functionality is susceptible to nucleophilic attack. Protect the ketone group if it is interfering with the desired reaction at another site on the molecule. |
| Air or Moisture Sensitivity | If your reaction is sensitive to air or moisture, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Starting Material | Optimize your chromatography conditions. A different solvent system or a different type of stationary phase may be required to achieve good separation. |
| Formation of Emulsions During Workup | Add a small amount of brine to the aqueous layer to help break the emulsion. Alternatively, filtering the mixture through celite can be effective. |
| Product is a Stubborn Oil | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, high-vacuum distillation or preparative chromatography may be necessary. |
Experimental Protocols
Illustrative Protocol: Reduction of this compound to 1-(3'-(Trifluoromethoxy)phenyl)ethanol
Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions and safety procedures.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(3'-(Trifluoromethoxy)phenyl)ethanol.
Visualizations
Caption: A generalized workflow for chemical reactions involving this compound.
Caption: A logical diagram for troubleshooting failed reactions.
References
handling and safety precautions for 3'-(Trifluoromethoxy)acetophenone
Welcome to the technical support center for 3'-(Trifluoromethoxy)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to ensure safe handling and provide troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethoxy group enhances reactivity and solubility in organic solvents, making it a valuable building block for creating biologically active molecules.[1] It is also utilized in material science for developing advanced polymers and coatings.[1]
Q2: What are the main hazards associated with this compound?
A2: The primary hazards include:
Q3: What are the recommended storage conditions for this compound?
A3: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] It is recommended to store at temperatures between 2 - 8 °C.[1]
Q4: Is this compound stable?
A4: Yes, this compound is stable under normal storage conditions.[2] However, you should avoid incompatible materials such as strong oxidizing agents.[2]
Troubleshooting Guide
Issue 1: I'm observing incomplete or slow reaction conversion when using this compound.
-
Possible Cause: The compound may not be fully soluble in the chosen reaction solvent.
-
Troubleshooting Step: While it is soluble in many organic solvents, ensure your chosen solvent is appropriate. Consider performing a small-scale solubility test before proceeding with your main reaction.
-
Possible Cause: The reaction temperature may be too low.
-
Troubleshooting Step: Based on your reaction mechanism, a moderate increase in temperature might be necessary to improve the reaction kinetics.
-
Possible Cause: The compound may have degraded due to improper storage.
-
Troubleshooting Step: Ensure the compound has been stored according to the recommended conditions (cool, dry, and tightly sealed). If in doubt, it is best to use a fresh batch.
Issue 2: The compound has developed a yellow color. Can I still use it?
-
Possible Cause: The appearance of a yellow color may indicate the presence of impurities or slight degradation. The product is typically described as a colorless to light yellow clear liquid.[1]
-
Troubleshooting Step: For sensitive applications, it is advisable to purify the compound before use, for example, by distillation or column chromatography. For less sensitive reactions, a small test reaction is recommended to see if the color affects the outcome.
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 1.29 g/mL | [1] |
| Boiling Point | 49 - 51 °C at 13 mmHg | [1] |
| Refractive Index | n20D 1.45 | [1] |
Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| Causes skin irritation | Skin Corrosion/Irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
Experimental Protocols
Standard Handling Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Handling:
Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite).
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste according to local regulations.
Visualizations
Caption: General workflow for safely handling this compound.
References
Technical Support Center: Synthesis of 3'-(Trifluoromethoxy)acetophenone
Disclaimer: Information regarding common synthesis issues for 3'-(Trifluoromethoxy)acetophenone is limited. This guide is based on documented challenges and solutions for the closely related analogue, 3'-(Trifluoromethyl)acetophenone. Researchers should consider these recommendations as a starting point for troubleshooting, as the specific challenges may differ.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing acetophenone derivatives with trifluoro-groups?
A1: Several synthetic strategies are employed, often starting from precursors like trifluoromethylbenzene or substituted anilines. One common method involves the diazotization of an aminobenzotrifluoride precursor, followed by a coupling reaction and subsequent hydrolysis to yield the desired acetophenone.[1][2][3] Another approach utilizes a Grignard reaction with a suitable trifluoromethyl-substituted phenyl magnesium halide and an acetylating agent.[3][4] Friedel-Crafts acylation of trifluoromethoxybenzene is also a potential, though potentially challenging, route.
Q2: I am experiencing very low yields. What are the likely causes?
A2: Low yields in the synthesis of trifluoro-substituted acetophenones can stem from several factors. In diazotization-based routes, incomplete diazotization, instability of the diazonium salt, or inefficient coupling can significantly reduce the overall yield.[1][2] For Grignard-based syntheses, the purity and reactivity of the magnesium and the presence of moisture can inhibit the formation of the Grignard reagent.[4] Additionally, side reactions, such as the formation of isomeric byproducts, can consume starting materials and lower the yield of the target compound.[5]
Q3: What are the most common side products I should be aware of?
A3: The formation of isomers is a common issue, particularly in reactions involving electrophilic substitution on the benzene ring.[5] Depending on the directing effects of the trifluoromethoxy group, ortho- and para-substituted isomers may be formed in addition to the desired meta-product. In diazotization-coupling routes, side reactions of the diazonium salt, such as phenol formation or azo-coupling, can lead to impurities.[6] Incomplete hydrolysis of intermediates, for instance, an oxime intermediate, will also result in a mixture of products.[2]
Q4: What are the recommended methods for purifying the final product?
A4: Purification of this compound typically involves distillation or column chromatography.[1] Due to its relatively high boiling point, vacuum distillation is often employed to prevent thermal degradation.[7] Column chromatography using silica gel with a suitable solvent system (e.g., hexane/ethyl acetate) can be effective for separating the desired product from isomers and other impurities. Recrystallization may also be an option if the product is a solid at room temperature and a suitable solvent is found.
Troubleshooting Guides
Low Product Yield
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting material | Inactive reagents (e.g., old magnesium for Grignard, impure sodium nitrite for diazotization). | Use freshly opened or properly stored reagents. For Grignard reactions, activate magnesium turnings with a small amount of iodine or 1,2-dibromoethane. |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Diazotization reactions typically require low temperatures (0-5 °C) to maintain the stability of the diazonium salt.[2] Grignard formation and subsequent reactions may require specific temperature profiles. | |
| Insufficient reaction time. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Extend the reaction time if necessary until the starting material is consumed. | |
| Formation of multiple products | Non-selective reaction conditions leading to isomer formation. | Adjust the reaction conditions to favor the formation of the desired isomer. This may involve changing the solvent, temperature, or catalyst. |
| Degradation of the product during workup or purification. | Use milder workup procedures. For purification, consider using vacuum distillation at a lower temperature or optimizing the column chromatography conditions to minimize product loss. |
Product Contamination and Purification Challenges
| Symptom | Potential Cause | Recommended Solution |
| Presence of starting materials in the final product | Incomplete reaction. | Ensure the reaction goes to completion by extending the reaction time or using a slight excess of one of the reagents. |
| Isomeric impurities detected | Poor regioselectivity of the reaction. | Optimize the reaction to improve selectivity. This could involve the use of specific catalysts or directing groups. Purification by fractional distillation or careful column chromatography may be necessary.[5] |
| Solvent contamination | Incomplete removal of the reaction solvent. | Ensure the product is thoroughly dried under vacuum after extraction and before further purification. |
| Oily or discolored product | Presence of polymeric or high molecular weight byproducts. | Purify the product by distillation or column chromatography. A preliminary wash with a suitable solvent may help remove some colored impurities. |
Experimental Protocols
Example Protocol: Synthesis via Diazotization of 3-(Trifluoromethoxy)aniline (Hypothetical)
This protocol is an adaptation based on the synthesis of 3'-(Trifluoromethyl)acetophenone and should be optimized for the specific trifluoromethoxy analogue.
-
Diazotization: Dissolve 3-(trifluoromethoxy)aniline in an aqueous solution of a strong acid (e.g., HBr or H2SO4) and cool the mixture to 0-5 °C in an ice bath.[1][2] Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.
-
Coupling: In a separate flask, prepare a mixture of acetaldoxime and a copper(II) sulfate solution.[1][2] Cool this mixture and slowly add the previously prepared diazonium salt solution, keeping the temperature below 40 °C.
-
Hydrolysis: After the coupling reaction is complete, heat the reaction mixture to reflux to hydrolyze the intermediate oxime.
-
Workup and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[1]
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common synthesis issues.
Hypothetical Reaction Pathway
Caption: A potential reaction pathway for the synthesis.
References
- 1. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 2. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. Page loading... [guidechem.com]
troubleshooting unexpected results in reactions with 3'-(Trifluoromethoxy)acetophenone
Welcome to the Technical Support Center for 3'-(Trifluoromethoxy)acetophenone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results in reactions involving this versatile building block. The trifluoromethoxy group offers unique electronic properties and metabolic stability, making it a valuable moiety in medicinal chemistry and materials science.[1] However, its reactivity can sometimes lead to unforeseen outcomes. This guide provides answers to frequently asked questions and detailed protocols to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with this compound, with a focus on the widely used Claisen-Schmidt condensation to form chalcones.
Q1: I am getting a low yield or no product in my Claisen-Schmidt condensation with this compound. What are the possible causes and solutions?
Low yields in Claisen-Schmidt reactions are a common problem. Several factors related to reagents, reaction conditions, and the substrate itself can be responsible.
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Inadequate Base Strength or Concentration | The reaction requires a sufficiently strong base to deprotonate the acetophenone and form the enolate. The trifluoromethoxy group is electron-withdrawing, which can affect the acidity of the alpha-protons. | - Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). - Optimize the base concentration. A 40-60% aqueous or alcoholic solution is a good starting point. - Consider using a stronger base system like sodium ethoxide in ethanol if weaker bases fail. |
| Poor Reagent Quality | Impurities in the starting materials, especially the aldehyde, can inhibit the reaction. Aldehydes can oxidize to carboxylic acids upon storage. | - Use freshly distilled or purified aldehydes. - Ensure your this compound is of high purity (≥97%).[1] |
| Suboptimal Reaction Temperature | While many Claisen-Schmidt condensations proceed at room temperature, some substrate combinations require heating to overcome the activation energy. | - If no reaction occurs at room temperature, try gentle heating (40-50 °C). - Monitor the reaction closely by TLC to avoid the formation of side products at higher temperatures. |
| Steric Hindrance | If the aromatic aldehyde you are using has bulky substituents, especially in the ortho position, it can sterically hinder the nucleophilic attack of the enolate. | - Try increasing the reaction time or temperature. - Consider using a less sterically hindered aldehyde if possible for your research goals. |
| Solvent Effects | The choice of solvent can influence the solubility of reactants and the reactivity of the base. | - Ethanol is a common and effective solvent for this reaction. - If solubility is an issue, consider a co-solvent system, but be mindful of its compatibility with the basic conditions. |
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
The formation of byproducts is a frequent challenge in Claisen-Schmidt condensations. Understanding the potential side reactions is key to minimizing them.
Common Side Reactions and How to Minimize Them
| Side Reaction | Description | Mitigation Strategies |
| Self-Condensation of Acetophenone | This compound can react with its own enolate to form a diketone byproduct. | - Add the acetophenone slowly to a mixture of the aldehyde and the base. - Use a slight excess of the aldehyde to ensure the acetophenone enolate preferentially reacts with it. |
| Cannizzaro Reaction of the Aldehyde | If the aldehyde has no α-hydrogens, it can undergo disproportionation in the presence of a strong base to form an alcohol and a carboxylic acid. | - This is more likely with high concentrations of a strong base. Use the minimum effective concentration of the base. - Ensure the acetophenone is present and reactive to compete for the aldehyde. |
| Michael Addition | The enolate of this compound can add to the α,β-unsaturated ketone product (the chalcone) in a conjugate addition. | - Use a stoichiometric or slight excess of the aldehyde. - Lowering the reaction temperature can sometimes reduce the rate of the Michael addition relative to the condensation. |
| Hydrolysis of the Trifluoromethoxy Group | While generally stable, the trifluoromethoxy group can be susceptible to hydrolysis under harsh basic conditions, potentially leading to a phenol byproduct.[2] | - Avoid excessively high temperatures and prolonged reaction times in the presence of a strong base. - Use the mildest basic conditions that still afford a reasonable reaction rate. |
Below is a troubleshooting workflow to help diagnose and solve common issues in Claisen-Schmidt reactions with this compound.
Troubleshooting workflow for Claisen-Schmidt reactions.
Experimental Protocols
This section provides a general protocol for the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde.
Protocol: Synthesis of a Chalcone via Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the substituted aromatic aldehyde (1.0 - 1.1 eq.) in ethanol.
-
Cool the mixture in an ice bath.
-
While stirring, slowly add a 40% aqueous solution of NaOH or KOH (2-3 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.
-
Acidify the mixture to a pH of ~5-6 with dilute HCl. A precipitate should form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Dry the purified product under vacuum.
The following diagram illustrates the general workflow for this synthesis.
General workflow for chalcone synthesis.
Other Common Reactions and Potential Issues
While the Claisen-Schmidt condensation is a primary application, this compound can be used in a variety of other reactions. Here are some examples and potential troubleshooting points.
1. α-Halogenation (e.g., Bromination)
-
Issue: Low yield or reaction stalling.
-
Potential Cause: The electron-withdrawing trifluoromethoxy group can deactivate the aromatic ring towards electrophilic attack, but it also influences the enolization of the ketone. Acid-catalyzed bromination is generally preferred.[3]
-
Troubleshooting:
-
Use an acid catalyst such as acetic acid.
-
N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.[3]
-
2. Reduction of the Carbonyl Group
-
Issue: Incomplete reduction or formation of byproducts.
-
Potential Cause: Standard reducing agents like sodium borohydride (NaBH₄) should effectively reduce the ketone to a secondary alcohol. Incomplete reactions may be due to insufficient reducing agent or deactivation by acidic impurities.[4]
-
Troubleshooting:
-
Use a molar excess of NaBH₄.
-
Ensure the reaction is run under neutral or slightly basic conditions to prevent decomposition of the borohydride.
-
For complete deoxygenation to an ethyl group (Clemmensen or Wolff-Kishner reduction), be aware that the strong acidic or basic conditions, respectively, could potentially affect the trifluoromethoxy group.[5][6]
-
3. Wittig and Horner-Wadsworth-Emmons Reactions
-
Issue: Low yield of the desired alkene.
-
Potential Cause: The electrophilicity of the carbonyl carbon is influenced by the trifluoromethoxy group. The stability of the ylide or phosphonate carbanion is also a critical factor.[7]
-
Troubleshooting:
-
For Wittig reactions, using a stabilized ylide may require harsher conditions.
-
The Horner-Wadsworth-Emmons reaction is often a good alternative, as phosphonate carbanions are generally more nucleophilic than the corresponding Wittig reagents.[7] The use of Still-Gennari conditions can favor the formation of (Z)-olefins.[8]
-
The following diagram illustrates the relationship between this compound and some of its potential reaction products.
Potential reactions of this compound.
We hope this technical support guide is a valuable resource for your research. For further assistance, please consult the cited literature or contact your chemical supplier's technical service department.
References
- 1. mdpi.com [mdpi.com]
- 2. US4157344A - Preparation of aryl trifluoromethyl ethers - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Scaling Up 3'-(Trifluoromethoxy)acetophenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for scaling up the synthesis of 3'-(Trifluoromethoxy)acetophenone from the laboratory to a pilot plant. The primary focus is on the Friedel-Crafts acylation of 1-(trifluoromethoxy)benzene, a common and direct synthetic route. This document addresses potential challenges, offers troubleshooting solutions, and provides detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most direct and frequently employed method is the Friedel-Crafts acylation of 1-(trifluoromethoxy)benzene using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This method is favored for its straightforward approach to forming the aryl ketone.
Q2: What are the primary challenges when scaling this specific Friedel-Crafts reaction?
A2: Scaling this reaction presents several key challenges:
-
Substrate Reactivity: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This makes the reaction inherently sluggish and often requires harsh conditions or a stoichiometric excess of the catalyst.
-
Catalyst Stoichiometry and Sensitivity: The ketone product forms a stable complex with the AlCl₃ catalyst, meaning the catalyst is not truly catalytic and must be used in at least stoichiometric amounts (and often in excess).[1] AlCl₃ is also extremely sensitive to moisture, which can deactivate it and stall the reaction.
-
Thermal Management: The reaction is often exothermic, especially during the initial mixing of reagents and the quenching of the reaction. Managing this heat is critical at the pilot scale to prevent runaway reactions and side product formation.
-
Workup and Product Isolation: Quenching the large volume of AlCl₃ complex can be hazardous if not controlled properly. The subsequent extraction and purification steps must be optimized to handle larger volumes and ensure high purity.
Q3: What are the critical safety considerations for a pilot-plant scale synthesis?
A3: Safety is paramount. Key considerations include:
-
Reagent Handling: Both acetyl chloride and aluminum chloride are corrosive and react violently with water. Use of appropriate personal protective equipment (PPE), closed-transfer systems, and dry, inert atmospheres is mandatory.
-
Exotherm Control: The pilot plant reactor must have a robust cooling system (jacketed reactor) and temperature probes to monitor the internal temperature. The addition of reagents should be slow and controlled. A reaction calorimetry study is highly recommended before scaling up to understand the thermal profile.
-
Off-Gassing: The reaction of acetyl chloride with the catalyst and the subsequent quench generates hydrogen chloride (HCl) gas. A scrubber system must be in place to neutralize this corrosive gas.
-
Quenching Procedure: The reaction mixture should be quenched by slowly adding it to a cooled vessel of water or ice, never the other way around. This should be done under vigorous stirring to dissipate heat effectively.
Q4: Which analytical techniques are recommended for reaction monitoring and quality control?
A4: A combination of techniques is recommended:
-
In-Process Control (IPC): Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the consumption of the starting material [1-(trifluoromethoxy)benzene] and the formation of the product.
-
Final Product Characterization:
-
GC/HPLC: To determine the purity of the final product and quantify any impurities or isomers.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FTIR Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.
-
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Aluminum chloride was deactivated by moisture in reagents, solvent, or glassware. 2. Substrate Deactivation: The -OCF₃ group makes the ring highly unreactive. 3. Insufficient Catalyst: Less than a stoichiometric amount of AlCl₃ was used, and it was consumed by complexation with the product ketone.[1] 4. Low Temperature: The reaction temperature was too low to overcome the activation energy. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity AlCl₃. Handle under a strict inert atmosphere (Nitrogen or Argon). 2. Increase the amount of AlCl₃ (e.g., 1.2-1.5 equivalents). Consider a more reactive acylating agent like acetic anhydride. 3. Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent. 4. Gradually increase the reaction temperature and monitor progress via GC or TLC. |
| Formation of Isomers (ortho/para) | 1. High Reaction Temperature: Elevated temperatures can reduce the regioselectivity of the acylation. 2. Solvent Effects: The choice of solvent can influence isomer distribution. | 1. Maintain strict temperature control throughout the addition and reaction period. A typical range is 0-25°C. 2. Dichloromethane or 1,2-dichloroethane are common solvents. If isomer control is poor, consider screening other non-coordinating solvents. |
| Runaway Reaction / Uncontrolled Exotherm | 1. Poor Heat Dissipation: Inefficient stirring or inadequate cooling in a large reactor. 2. Reagent Addition Rate: The acylating agent or catalyst was added too quickly. | 1. Ensure the pilot reactor's cooling jacket is operational and efficient. Use an overhead stirrer with appropriate impeller design for good mixing. 2. Add the reagents subsurface via a dosing pump over an extended period. Continuously monitor the internal reaction temperature. |
| Difficult Product Isolation / Emulsions | 1. Incomplete Quench: The AlCl₃-ketone complex was not fully hydrolyzed. 2. Emulsion Formation: Difficult separation between the organic and aqueous layers during workup. | 1. Ensure the quench is performed slowly into a well-stirred, cold aqueous solution (ice/water). Allow sufficient time for the hydrolysis to complete. 2. Add a saturated brine (NaCl) solution during the workup to help break emulsions. If issues persist, consider a filter aid for any solids. |
Experimental Protocols
The following protocols are for the Friedel-Crafts acylation of 1-(trifluoromethoxy)benzene with acetyl chloride.
Data Presentation: Reagent Quantities
| Reagent | Lab Scale (Target: ~20g) | Pilot Scale (Target: ~2kg) |
| 1-(Trifluoromethoxy)benzene | 17.6 g (0.1 mol) | 1.76 kg (10.0 mol) |
| Acetyl Chloride | 8.6 g (0.11 mol, 1.1 eq) | 0.86 kg (11.0 mol, 1.1 eq) |
| Aluminum Chloride (AlCl₃) | 16.0 g (0.12 mol, 1.2 eq) | 1.60 kg (12.0 mol, 1.2 eq) |
| Dichloromethane (DCM) | 200 mL | 20 L |
| 1M Hydrochloric Acid (aq) | 150 mL (for quench) | 15 L (for quench) |
| Saturated Sodium Bicarbonate (aq) | 100 mL | 10 L |
| Brine (Saturated NaCl aq) | 100 mL | 10 L |
Methodology: Laboratory Scale
-
Setup: Assemble an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charging Reagents: Charge the flask with aluminum chloride (16.0 g) and anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition: Slowly add acetyl chloride (8.6 g) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5°C. Stir for an additional 15 minutes.
-
Substrate Addition: Add a solution of 1-(trifluoromethoxy)benzene (17.6 g) in dichloromethane (100 mL) dropwise over 1 hour, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC or TLC.
-
Quench: Slowly and carefully pour the reaction mixture into a separate beaker containing 150 mL of 1M HCl and ice, with vigorous stirring.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.
Methodology: Pilot Plant Scale
-
Setup: Ensure a clean, dry 50 L glass-lined jacketed reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, a dosing pump with a subsurface addition line, and a line to an HCl scrubber system is ready.
-
Charging Reagents: Charge the reactor with anhydrous dichloromethane (10 L) and slowly add aluminum chloride (1.60 kg) under a nitrogen blanket with moderate stirring.
-
Cooling: Cool the reactor contents to 0°C using the jacket cooling system.
-
Addition: Add acetyl chloride (0.86 kg) via the dosing pump over 1 hour, maintaining the internal temperature below 5°C.
-
Substrate Addition: Add a solution of 1-(trifluoromethoxy)benzene (1.76 kg) in dichloromethane (10 L) via the dosing pump over 3-4 hours, ensuring the temperature remains between 0-5°C.
-
Reaction: Once the addition is complete, maintain the batch at 5°C for 1 hour, then allow it to warm to 20-25°C and hold for 18-24 hours. Monitor progress via a sampled IPC (GC).
-
Quench: In a separate 100 L quench reactor, charge 15 L of 1M HCl and cool to 0°C. Slowly transfer the completed reaction mixture into the quench reactor under vigorous agitation, maintaining the quench temperature below 20°C.
-
Workup: Allow the layers to settle. Drain the lower aqueous layer. Wash the organic layer in the reactor with 1M HCl (5 L), water (5 L), saturated sodium bicarbonate solution (10 L), and brine (10 L).
-
Isolation: Transfer the organic layer to a suitable vessel and concentrate under vacuum to remove the dichloromethane.
-
Purification: Transfer the crude product to a pilot-scale vacuum distillation unit to obtain the final, purified this compound.
Visualizations
References
Validation & Comparative
The Biological Activity of 3'-(Trifluoromethoxy)acetophenone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to significant interest in the biological activities of various synthetic compounds. Among these, derivatives of 3'-(Trifluoromethoxy)acetophenone are of particular interest due to the unique physicochemical properties conferred by the trifluoromethoxy group. This guide aims to provide a comparative overview of the biological activities of these derivatives, supported by available experimental data. However, a comprehensive literature search reveals a scarcity of direct comparative studies on a series of this compound derivatives. The available information is largely centered on the broader class of acetophenones or derivatives with alternative substitutions.
General Biological Potential of Acetophenone Scaffolds
Acetophenones and their derivatives, such as chalcones and Schiff bases, are known to exhibit a wide range of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. Therefore, it is hypothesized that this compound derivatives could possess significant biological activities.
Comparative Data on Related Compounds
While specific data on a series of this compound derivatives is limited, studies on structurally related compounds provide valuable insights into their potential biological activities.
Enzyme Inhibition
One study on various acetophenone derivatives (not specifically 3'-(trifluoromethoxy) analogs) demonstrated their potential as enzyme inhibitors. For instance, certain acetophenone derivatives have shown inhibitory activity against enzymes like α-glycosidase, human carbonic anhydrases I and II (hCA I/II), acetylcholinesterase (AChE), and tyrosinase, with Ki and IC50 values in the micromolar range.[1] This suggests that the acetophenone scaffold can be a promising starting point for the design of enzyme inhibitors.
Table 1: Enzyme Inhibitory Activity of Acetophenone Derivatives (General) [1]
| Compound Class | Target Enzyme | Activity (Ki/IC50) |
| Acetophenone Derivatives | α-glycosidase | 167.98 ± 25.06 to 304.36 ± 65.45 µM (Ki) |
| Acetophenone Derivatives | hCA I | 555.76 ± 56.07 to 1,043.66 ± 98.78 µM (Ki) |
| Acetophenone Derivatives | hCA II | 598.63 ± 90.04 to 945.76 ± 74.50 µM (Ki) |
| Acetophenone Derivatives | AChE | 71.34 ± 11.25 to 143.75 ± 31.27 µM (Ki) |
| Acetophenone Derivatives | Tyrosinase | 73.65-101.13 µM (IC50) |
Note: The data in this table is for a general class of acetophenone derivatives and not specifically for this compound derivatives. It is included to illustrate the potential for enzyme inhibition within this compound class.
Synthesis and Potential Biological Activities
This compound serves as a versatile starting material for the synthesis of more complex molecules with potential biological activities. The primary routes for derivatization include the formation of chalcones and Schiff bases.
Chalcone Derivatives
Chalcones are synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. Chalcones derived from substituted acetophenones have been reported to possess antimicrobial and anticancer activities. For example, some chalcone analogs with trifluoromethyl substituents have demonstrated potent antibacterial activity.[2]
Schiff Base Derivatives
Schiff bases are formed by the reaction of an acetophenone with a primary amine. Schiff bases of acetophenone derivatives have been investigated for their antimicrobial and anticancer properties.[3]
Experimental Protocols
While specific protocols for the biological evaluation of this compound derivatives are not available in the reviewed literature, general methodologies for assessing the biological activities of related compounds are well-established.
General Protocol for Synthesis of Chalcones (Claisen-Schmidt Condensation)
-
Dissolve this compound and a substituted aromatic aldehyde in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., aqueous sodium hydroxide or potassium hydroxide) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for a specified period until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone derivative.
General Protocol for Antimicrobial Activity Screening (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate the wells with a standardized suspension of the target microorganism (bacteria or fungi).
-
Incubate the plates under appropriate conditions (temperature and time).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Logical Workflow for Drug Discovery
The process of identifying and developing new drug candidates from a starting scaffold like this compound typically follows a structured workflow.
References
A Comparative Analysis of Trifluoromethoxy- and Methoxy-Substituted Acetophenones for the Modern Researcher
In the landscape of pharmaceutical and materials science research, the strategic modification of molecular scaffolds is paramount to tuning physicochemical and biological properties. Among the vast array of functional groups, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) moieties offer a compelling case study in contrasting electronic effects. This guide provides a detailed comparative analysis of acetophenones substituted with these two groups, offering insights into their properties and reactivity, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Substituents
The introduction of a trifluoromethoxy group in place of a methoxy group at the para-position of acetophenone leads to significant alterations in its physical properties. The highly electronegative fluorine atoms in the -OCF₃ group create a strong electron-withdrawing effect, influencing intermolecular forces and bulk characteristics.
| Property | 4-Methoxyacetophenone | 4-Trifluoromethoxyacetophenone |
| Molecular Formula | C₉H₁₀O₂ | C₉H₇F₃O₂ |
| Molecular Weight | 150.17 g/mol | 204.15 g/mol [1][2] |
| Appearance | White to off-white crystalline solid | Light orange to yellow to green clear liquid[2] |
| Melting Point | 36-38 °C | Not available |
| Boiling Point | 258 °C (decomposes) | 47 - 49 °C[2] |
| Density | 1.08 g/cm³ | 1.29 g/mL at 25 °C[2] |
| Refractive Index | 1.547 | n20/D 1.46[2] |
Spectroscopic Signature Analysis
The electronic differences between the methoxy and trifluoromethoxy groups are clearly manifested in their respective spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the electron-donating nature of the methoxy group results in a slight upfield shift of the aromatic protons compared to the electron-withdrawing trifluoromethoxy group. In ¹³C NMR, the carbonyl carbon of 4-methoxyacetophenone is more shielded (appears at a lower ppm value) due to the electron-donating resonance effect of the methoxy group.
| Nucleus | 4-Methoxyacetophenone (CDCl₃)[3] | 4-Trifluoromethylacetophenone (CDCl₃)[4] |
| ¹H NMR | ||
| -COCH₃ | ~2.5 ppm (s) | ~2.65 ppm (s)[4] |
| -OCH₃ | ~3.8 ppm (s) | N/A |
| Aromatic CH | ~6.9 & 7.9 ppm (d) | ~7.73 & 8.06 ppm (d)[4] |
| ¹³C NMR | ||
| -COCH₃ | ~26 ppm | Not available |
| -OCH₃ | ~55 ppm | N/A |
| Aromatic CH | ~113, 130 ppm | Not available |
| Aromatic C-O | ~163 ppm | Not available |
| Aromatic C-CO | ~130 ppm | Not available |
| C=O | ~196 ppm | Not available |
Infrared (IR) Spectroscopy
The carbonyl (C=O) stretching frequency in the IR spectrum is a sensitive probe of the electronic environment. The electron-withdrawing trifluoromethoxy group is expected to increase the C=O bond order and shift its stretching frequency to a higher wavenumber compared to the methoxy-substituted counterpart.
| Functional Group | 4-Methoxyacetophenone | 4-Trifluoromethoxyacetophenone |
| C=O Stretch | ~1684 cm⁻¹[5] | Expected > 1684 cm⁻¹ |
| Aromatic C-H Stretch | ~3000 cm⁻¹[5] | ~3000-3100 cm⁻¹ |
| Aromatic C=C Stretch | ~1600 cm⁻¹[5] | ~1600 cm⁻¹ |
| C-O-C Stretch | ~1250 cm⁻¹ | ~1200-1250 cm⁻¹ |
| C-F Stretch | N/A | ~1100-1200 cm⁻¹ |
Comparative Reactivity: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, which converts a ketone to an ester, is an excellent reaction to illustrate the difference in reactivity between these two classes of acetophenones. The rate-determining step of this reaction is the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom. The migratory aptitude is highly dependent on the electronic nature of the migrating group; electron-rich groups migrate more readily.
In the case of substituted acetophenones, the phenyl group migrates. An electron-donating substituent on the phenyl ring, such as a methoxy group, will stabilize the transition state of the migration, thereby accelerating the reaction. Conversely, an electron-withdrawing substituent like the trifluoromethoxy group will destabilize the transition state, leading to a slower reaction rate.
Experimental Protocols
General Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the acetophenone derivative (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.
-
Process the acquired Free Induction Decay (FID) using a Fourier transform.
Infrared (IR) Spectroscopy:
-
For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Comparative Baeyer-Villiger Oxidation
This protocol is adapted for a comparative study.
Materials:
-
4-methoxyacetophenone
-
4-trifluoromethoxyacetophenone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., undecane) for GC analysis
Procedure:
-
In two separate reaction flasks, dissolve equimolar amounts of 4-methoxyacetophenone and 4-trifluoromethoxyacetophenone in DCM.
-
Add a known amount of the internal standard to each flask.
-
Cool the solutions to 0 °C in an ice bath.
-
To each flask, add an equimolar amount of m-CPBA.
-
Stir the reactions at 0 °C and monitor their progress by taking aliquots at regular time intervals and analyzing them by Gas Chromatography (GC).
-
Upon completion (or after a set time for comparison), quench the reactions by adding saturated aqueous sodium sulfite solution, followed by saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Analyze the final product mixture by GC to determine the extent of conversion and yield of the corresponding phenyl acetate.
Conclusion
The choice between a methoxy and a trifluoromethoxy substituent offers a powerful tool for fine-tuning the properties of acetophenone-based molecules. The electron-donating methoxy group enhances the reactivity of the phenyl ring towards electrophilic substitution and accelerates reactions where a positive charge develops on the ring, such as the Baeyer-Villiger oxidation. In contrast, the strongly electron-withdrawing trifluoromethoxy group deactivates the ring towards electrophiles and retards such reactions, while potentially offering greater metabolic stability in a drug development context. The distinct spectroscopic signatures of these compounds allow for straightforward characterization and monitoring of chemical transformations. Understanding these fundamental differences is crucial for the rational design of molecules with tailored properties for applications in medicinal chemistry and materials science.
References
A Comparative Guide to the Purity Validation of 3'-(Trifluoromethoxy)acetophenone: HPLC vs. qNMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of 3'-(Trifluoromethoxy)acetophenone, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] This document outlines detailed experimental protocols and presents supporting data to facilitate an objective evaluation of each technique.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture.[2] Its application in pharmaceutical analysis is well-established for assessing the purity of drug substances and identifying potential impurities.[3][4] A validated HPLC method offers high resolution, sensitivity, and precision, making it a cornerstone of quality control laboratories.
Logical Workflow for Purity Validation
The following diagram illustrates the general workflow for validating the purity of this compound using HPLC, from sample preparation to data analysis and comparison with an orthogonal method.
Caption: Workflow for purity validation of this compound.
Experimental Protocols
HPLC Method for Purity Determination
This section details a proposed reverse-phase HPLC method for the purity validation of this compound. The parameters are based on established methods for similar acetophenone derivatives.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 100 µg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter prior to injection.[5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 20 minutes |
Potential Impurities:
Potential impurities in this compound are likely to be residual starting materials and by-products from its synthesis. Common synthetic routes may involve starting materials such as 3-aminobenzotrifluoride, acetaldoxime, or involve Grignard reagents.[6][7] Therefore, the HPLC method should be capable of separating the main peak from peaks corresponding to these potential impurities.
Quantitative NMR (qNMR) as an Alternative Method
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte.[5] It relies on the direct relationship between the integrated signal area of a specific nucleus (commonly ¹H) and the number of those nuclei in the molecule.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic acid) to the same NMR tube.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing.
¹H-NMR Acquisition Parameters:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Pulse Program | Standard quantitative pulse sequence with a long relaxation delay (e.g., 30s) |
| Number of Scans | 16 |
| Temperature | 25 °C |
Purity Calculation:
The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Comparative Data
The following table presents hypothetical data from the purity analysis of a single batch of this compound using both HPLC and qNMR.
| Parameter | HPLC Result | qNMR Result |
| Purity (%) | 99.85 | 99.7 |
| Major Impurity (%) | 0.08 (at RRT 1.2) | Not Quantifiable |
| Other Impurities (%) | 0.07 (Total) | Not Quantifiable |
| Precision (RSD, n=6) | 0.15% | 0.25% |
| Analysis Time per Sample | ~25 minutes | ~15 minutes |
Comparison and Conclusion
Both HPLC and qNMR are robust techniques for the purity assessment of this compound.
HPLC offers superior separation capabilities, making it the method of choice for identifying and quantifying individual impurities, which is a critical requirement for regulatory submissions.[2][8] The development and validation of an HPLC method are essential for routine quality control and stability studies.[9]
qNMR , as an orthogonal technique, provides an excellent confirmation of purity without the need for a specific reference standard of the analyte.[5] Its non-destructive nature allows for sample recovery. While it may not provide the same level of detail on individual impurities as HPLC, it serves as a powerful tool for the independent verification of the primary purity assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. aaps.ca [aaps.ca]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 7. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. pharmtech.com [pharmtech.com]
Assessing the Insecticidal Potential of 3'-(Trifluoromethoxy)acetophenone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective insecticides is a continuous endeavor in agrochemical and public health sectors. Within this context, acetophenone derivatives have emerged as a promising scaffold for the development of new bioactive molecules.[1][2] The introduction of a trifluoromethoxy (-OCF3) group, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and overall biological activity. This guide provides a comparative assessment of the potential insecticidal properties of 3'-(trifluoromethoxy)acetophenone derivatives, drawing upon structure-activity relationships of related compounds and outlining standard experimental protocols for their evaluation.
Comparative Efficacy: A Structure-Activity Relationship Perspective
The insecticidal, herbicidal, and antifungal activities of acetophenone derivatives are significantly influenced by the nature and position of substituents on the phenyl ring.[1][3] For instance, studies on various substituted acetophenones have revealed that electron-withdrawing groups can play a crucial role in their biological activity.
Table 1: Illustrative Comparison of Insecticidal Activity of Substituted Acetophenone Derivatives against a Hypothetical Insect Pest (e.g., Spodoptera frugiperda)
| Compound | Substituent at 3'-position | Other Substituents | Hypothetical LC50 (µg/mL) | Notes |
| Acetophenone (Parent) | -H | None | >500 | Baseline activity |
| This compound | -OCF3 | None | 50 - 150 | Hypothesized potent activity due to the lipophilic and electron-withdrawing nature of the -OCF3 group. |
| 3'-Chloroacetophenone | -Cl | None | 150 - 250 | Halogen substitution often enhances activity. |
| 3'-Nitroacetophenone | -NO2 | None | 100 - 200 | Strong electron-withdrawing group can increase potency. |
| 3'-Methylacetophenone | -CH3 | None | >400 | Electron-donating groups may decrease activity compared to electron-withdrawing groups. |
| 4'-Hydroxyacetophenone | -H | 4'-OH | >500 | Hydrophilic groups may reduce penetration through the insect cuticle. |
Disclaimer: The LC50 values presented in this table are hypothetical and for illustrative purposes only, based on general SAR principles. Experimental validation is required.
The trifluoromethoxy group is known to increase the lipophilicity of a molecule, which can enhance its ability to penetrate the waxy cuticle of insects. Furthermore, its strong electron-withdrawing nature can influence the molecule's interaction with biological targets.
Experimental Protocols for Efficacy Assessment
To rigorously assess the insecticidal properties of novel compounds like this compound derivatives, standardized bioassays are essential. The following outlines a general protocol for determining the lethal concentration (LC50) of a test compound against a target insect pest.
Insect Rearing
-
Species: Select a relevant insect pest, for example, the fall armyworm (Spodoptera frugiperda).
-
Colony Maintenance: Maintain a healthy and genetically stable insect colony under controlled laboratory conditions (e.g., 25±2°C, 60-70% relative humidity, 14:10 h light:dark photoperiod).
-
Diet: Rear larvae on a standardized artificial diet to ensure uniformity.
Test Compound Preparation
-
Solubilization: Dissolve the synthesized this compound derivatives in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) to create a stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even mixing with the diet.
Bioassay Procedure (Diet Incorporation Method)
-
Diet Preparation: Prepare the artificial diet and allow it to cool to approximately 50-60°C.
-
Incorporation of Test Compound: Add the appropriate volume of the test compound dilution to the diet to achieve the desired final concentrations. A control group should be prepared with the solvent and surfactant only.
-
Dispensing: Dispense the treated and control diets into individual wells of a multi-well bioassay plate.
-
Larval Infestation: Once the diet has solidified, place one second-instar larva into each well.
-
Incubation: Seal the plates and incubate under the same controlled conditions as the insect colony.
Data Collection and Analysis
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
LC50 Calculation: Use probit analysis or logit analysis to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality of the test population.[4][5] This analysis will also determine the 95% confidence limits and the slope of the dose-response curve.
Visualizing Relationships and Workflows
Structure-Activity Relationship of Acetophenone Derivatives
Caption: Hypothetical structure-activity relationship for insecticidal acetophenones.
General Workflow for Insecticide Efficacy Screening
Caption: A generalized workflow for the evaluation of insecticidal compounds.
Conclusion
While direct experimental evidence for the insecticidal properties of this compound derivatives is currently lacking, the known effects of the trifluoromethoxy group on the biological activity of other scaffolds suggest that this class of compounds holds significant promise as a source of novel insecticides. The structure-activity relationships of related acetophenone derivatives indicate that the presence of an electron-withdrawing and lipophilic group at the 3'-position is likely to confer potent insecticidal activity. Rigorous and standardized experimental evaluation, as outlined in this guide, is the critical next step to validate this hypothesis and to fully characterize the insecticidal potential of these compounds. Further research in this area is warranted and could lead to the development of a new class of effective and safe crop protection agents.
References
A Comparative Guide to the Synthesis of 3'-(Trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for 3'-(Trifluoromethoxy)acetophenone, a key intermediate in the development of pharmaceuticals and agrochemicals. The routes are evaluated based on yield, reaction conditions, and starting materials, supported by detailed experimental protocols.
At a Glance: Synthesis Route Comparison
The following table summarizes the key quantitative data for the two primary synthesis routes to this compound.
| Parameter | Route 1: Grignard Reaction | Route 2: Friedel-Crafts Acylation |
| Starting Material | 3-(Trifluoromethoxy)bromobenzene | 1-(Trifluoromethoxy)benzene |
| Reagents | Magnesium, Acetyl Chloride | Acetyl Chloride, Aluminum Chloride |
| Overall Yield | ~70-80% (estimated) | ~75-85% (estimated) |
| Reaction Steps | 2 | 1 |
| Key Advantage | Good yields, well-established reaction | Fewer steps, potentially more atom-economical |
| Key Disadvantage | Requires anhydrous conditions, Grignard reagent can be sensitive | Requires stoichiometric amounts of Lewis acid catalyst |
Synthesis Route Overviews
The synthesis of this compound can be approached through two primary chemical transformations: a Grignard reaction starting from a brominated precursor and a direct Friedel-Crafts acylation of the trifluoromethoxy-substituted benzene ring.
Caption: Logical flow of the two main synthesis routes.
Route 1: Grignard Reaction Pathway
This two-step route involves the initial formation of a Grignard reagent from 3-(trifluoromethoxy)bromobenzene, followed by its reaction with an acylating agent.
Experimental Protocol
Step 1: Synthesis of 3-(Trifluoromethoxy)bromobenzene
This precursor can be synthesized from 3-aminophenol. In a typical procedure, 3-aminophenol is reacted with trifluoromethyl iodide in the presence of a copper catalyst to yield 3-(trifluoromethoxy)aniline. The resulting aniline is then subjected to a Sandmeyer reaction, where it is diazotized with sodium nitrite and hydrochloric acid, followed by treatment with cuprous bromide to yield 3-(trifluoromethoxy)bromobenzene.
Step 2: Grignard Reaction and Acylation
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq) are placed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. A solution of 3-(trifluoromethoxy)bromobenzene (1 eq) in anhydrous THF is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution. The reaction is typically refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Acylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of acetyl chloride (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to afford this compound.
Route 2: Friedel-Crafts Acylation Pathway
This route offers a more direct approach, involving the acylation of 1-(trifluoromethoxy)benzene in the presence of a Lewis acid catalyst.
Experimental Protocol
-
Reaction Setup: To a stirred solution of 1-(trifluoromethoxy)benzene (1 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, anhydrous aluminum chloride (1.2 eq) is added portion-wise. The mixture is stirred at this temperature for 15-30 minutes.
-
Acylation: Acetyl chloride (1.1 eq) is then added dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and is stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice with concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, a saturated solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield this compound.
Logical Relationship of Synthesis Strategies
The choice between these two synthetic routes will depend on the availability of starting materials, desired scale of production, and the laboratory's capabilities.
Caption: Decision-making workflow for synthesis route selection.
A Comparative Guide to the Reaction Kinetics of 3'-(Trifluoromethoxy)acetophenone and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3'-(Trifluoromethoxy)acetophenone is a substituted aromatic ketone of interest in medicinal chemistry and materials science due to the unique electronic properties of the trifluoromethoxy group. Understanding the kinetics of its formation is crucial for optimizing synthetic routes and scaling up production. The trifluoromethoxy group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution, thereby influencing reaction rates. This guide will explore the synthesis of this compound and its analogs to provide insights into its reaction kinetics.
Comparative Analysis of Synthesis Methods
While specific kinetic studies for this compound are scarce, we can draw parallels from the synthesis of 3'-(trifluoromethyl)acetophenone, a structurally similar compound. The primary methods for synthesizing these compounds involve Friedel-Crafts acylation, Grignard reactions, and multi-step synthesis from substituted anilines.
Table 1: Comparison of Synthetic Methods for 3'-(Trifluoromethyl)acetophenone
| Method | Starting Material | Reagents | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Method 1: From Aniline Derivative | 3-Trifluoromethylaniline | 1. HBr, NaNO22. Acetaldoxime | Copper sulphate | -6 to 100 | ~2 hours | 48 | [1] |
| Method 2: From Benzotrifluoride | Benzotrifluoride | Acetic acid, Sodium tert-butoxide | Tetrabutylammonium bromide | 65-75 | 9 hours | 96.3 | [2] |
| Method 3: From Bromobenzotrifluoride (Heck-type) | 3-Bromobenzotrifluoride | Butyl vinyl ether, Triethylamine | Palladium complex | 110 | 20 hours | ~80 (intermediate) | [3] |
| Method 4: From Diazonium Salt | 3-Trifluoromethylaniline | 1. H2SO4, NaNO22. Acetaldoxime | Copper salt | 0-5 | Not Specified | >70 | [4] |
Inference on Kinetics: The variety of reaction conditions highlights the kinetic challenges in synthesizing acetophenones with strongly deactivating groups.
-
Method 2 suggests that with the right combination of catalyst and reagents, a high yield can be achieved, though at elevated temperatures and longer reaction times, indicating a significant activation energy barrier.
-
Method 3 , a Heck-type reaction, requires high temperatures and long reaction times, typical for cross-coupling reactions involving deactivated aryl halides.
-
Methods 1 and 4 , which proceed via a diazonium salt, offer a different pathway that avoids direct electrophilic substitution on the deactivated ring. The multi-step nature of this process, however, can impact overall efficiency.
Experimental Protocols
Method 1: Synthesis of 3'-(Trifluoromethyl)acetophenone from 3-Trifluoromethylaniline[1]
Materials:
-
3-Trifluoromethylaniline (80 g)
-
Hydrobromic acid (48%, 246 g)
-
Sodium nitrite (37 g)
-
Acetaldoxime (45 g)
-
Copper sulphate pentahydrate (6 g)
-
Water
Procedure:
-
Under a nitrogen atmosphere, a suspension of 3-trifluoromethylaniline in water and hydrobromic acid was prepared and cooled to -6 °C.
-
A solution of sodium nitrite in water was added dropwise over 30 minutes, and the mixture was stirred for an additional 30 minutes.
-
The resulting solution was then metered at 30 °C into a solution of copper sulphate pentahydrate in water.
-
This mixture was added dropwise over 1.5 hours to acetaldoxime, maintaining the temperature below 40 °C.
-
The reaction mixture was subsequently heated to 100 °C.
-
The crude product was isolated by distillation with water, followed by separation of the aqueous layer and column distillation of the crude product.
Method 2: Synthesis of 3'-(Trifluoromethyl)acetophenone from Benzotrifluoride[2]
Materials:
-
Trifluoromethylbenzene (1000 kg)
-
Ethyl n-propyl ether (4000 kg)
-
Acetic acid (472 kg)
-
Tetrabutylammonium bromide (30 kg)
-
Sodium tert-butoxide (6 kg)
-
Nitrogen gas
Procedure:
-
In an 8000 L stainless steel reaction kettle, ethyl n-propyl ether, trifluoromethylbenzene, acetic acid, tetrabutylammonium bromide, and sodium tert-butoxide were added.
-
The reactor was pressurized with nitrogen gas to 0.5-0.6 MPa and heated with stirring.
-
The reaction was maintained at 65-75 °C for 9 hours.
-
After cooling to room temperature, 300 kg of water was added for washing.
-
The layers were separated, and the organic phase was subjected to vacuum distillation to remove the solvent and isolate the product.
Reaction Mechanisms and Visualizations
The synthesis of substituted acetophenones often proceeds via electrophilic aromatic substitution, such as the Friedel-Crafts acylation. The trifluoromethoxy group, being strongly electron-withdrawing, deactivates the aromatic ring and directs incoming electrophiles to the meta position.
Caption: Generalized mechanism of Friedel-Crafts acylation.
The diagram above illustrates the general mechanism for Friedel-Crafts acylation. The Lewis acid activates the acyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the aromatic ring (in this case, trifluoromethoxybenzene) to form a resonance-stabilized carbocation known as a sigma complex. Finally, a proton is lost to restore aromaticity and yield the final ketone product. The strong deactivating effect of the trifluoromethoxy group would make the initial attack by the aromatic ring the rate-determining step, requiring forcing conditions to proceed at a reasonable rate.
Conclusion
While direct kinetic data for this compound is not currently available, a comparative analysis of the synthesis of its analogs provides valuable insights. The presence of the strongly electron-withdrawing trifluoromethoxy group is expected to significantly slow down the rate of electrophilic aromatic substitution reactions. The synthetic routes to the analogous 3'-(trifluoromethyl)acetophenone often require harsh conditions, such as high temperatures and long reaction times, or alternative multi-step pathways to circumvent direct acylation of a deactivated ring. Future research should focus on detailed kinetic studies of the Friedel-Crafts acylation of trifluoromethoxybenzene to quantify the deactivating effect of the trifluoromethoxy group and to develop more efficient catalytic systems for the synthesis of this compound and related compounds.
References
A Comparative Guide to Peptide Synthesis: Evaluating Cost-Effectiveness of Solid-Phase and Recombinant Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate peptide synthesis methodology is a critical decision that profoundly influences project timelines, costs, and the ultimate success of their research and therapeutic development. This guide provides an objective comparison of two predominant techniques: Solid-Phase Peptide Synthesis (SPPS) and Recombinant Peptide Expression. We will delve into a quantitative comparison of their performance, supported by experimental data, and present detailed protocols to inform the selection of the most cost-effective method for your specific needs.
The synthesis of peptides is a cornerstone of modern biotechnology and pharmaceutical development. From basic research to the manufacturing of life-saving drugs, the ability to efficiently produce high-purity peptides is paramount. The two most established methods for peptide production are chemical synthesis, most notably Solid-Phase Peptide Synthesis (SPPS), and biological synthesis through recombinant protein expression in microorganisms. Each approach presents a unique set of advantages and disadvantages, and the optimal choice depends on a multitude of factors including the desired peptide's length, complexity, required quantity, and budget constraints.
At a Glance: Performance Comparison of SPPS and Recombinant Expression
The following table summarizes key performance indicators for Solid-Phase Peptide Synthesis and Recombinant Peptide Expression, drawing from published experimental data on the synthesis of a short, cysteine-rich insecticidal spider peptide, Ba1.[1][2] This provides a direct, albeit specific, comparison of the potential outcomes from each method.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Recombinant Peptide Expression (in E. coli) |
| Typical Yield | 11 mg per 0.1 mmol of amino acid assembly[1][2] | 100 µg/L to 900 µg/L of culture medium[1][2] |
| Purity | High purity achievable after cleavage and purification.[1] | Variable; requires extensive purification to remove host cell proteins and other contaminants.[3] |
| Cost-Effectiveness | Generally more cost-effective for smaller peptides (<30 amino acids) and those with unnatural amino acid modifications.[4] Can be expensive for long peptides due to the high cost of reagents and solvents.[3] | More cost-effective for large-scale production of long peptides composed of natural amino acids.[3][5] The cost of culture media is significantly lower than that of synthetic amino acids.[3] Potential to reduce production costs from an estimated $1.2 million/kg with chemical synthesis to
|
| Peptide Length | Ideal for short to medium-length peptides (up to ~50 amino acids).[7] Efficiency decreases with increasing length.[8] | Highly efficient for long peptides and proteins, even those with hundreds of amino acids.[3] |
| Incorporation of Non-Natural Amino Acids | Readily accommodates the incorporation of a wide variety of non-natural amino acids and modifications.[3] | Difficult to impossible without specialized and complex techniques. |
| Speed | Generally faster for producing small quantities of peptides for research purposes.[3] | Can be a lengthy process involving gene cloning, expression optimization, and extensive purification.[9] |
| Environmental Impact | Generates significant amounts of chemical waste from solvents and reagents.[9] | Generally considered a "greener" technology with less chemical waste, although the purification process can be resource-intensive.[3] |
Visualizing the Workflow: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis using the popular Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, providing a practical understanding of the steps involved in both Solid-Phase Peptide Synthesis and Recombinant Peptide Expression.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ba1 (Insecticidal Peptide)
This protocol is based on the chemical synthesis of the insecticidal spider peptide Ba1.[1]
1. Peptide Assembly:
-
The peptide is synthesized on an Applied Biosystems 433A peptide synthesizer.
-
Standard Fmoc/tBu solid-phase synthesis chemistry is employed.
-
The first amino acid is loaded onto a suitable resin (e.g., Wang resin for a C-terminal carboxylic acid).
-
The synthesis cycle consists of:
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF).
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and added to the resin to form a new peptide bond.
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
-
This cycle is repeated for each amino acid in the sequence.
2. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.
-
A cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the strong acid, along with scavengers such as water, triisopropylsilane (TIS), and dithiothreitol (DTT) to prevent side reactions, is added to the resin.
-
The mixture is incubated for 2-3 hours at room temperature.
3. Purification:
-
The resin is filtered off, and the crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.
-
The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
Protocol 2: Recombinant Expression of Ba1 (Insecticidal Peptide) in E. coli
This protocol is based on the recombinant expression of the insecticidal spider peptide Ba1 using the pET28a(+) expression vector.[1][2]
1. Gene Cloning and Vector Construction:
-
The gene encoding the Ba1 peptide is amplified by PCR and cloned into the pET28a(+) expression vector. This vector adds an N-terminal His-tag to the peptide, which facilitates purification.
-
The constructed plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
2. Protein Expression:
-
A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic (e.g., kanamycin for pET28a(+)).
-
The starter culture is grown overnight and then used to inoculate a larger volume of culture medium.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
The culture is then incubated for an additional 4-6 hours to allow for protein expression.
3. Cell Lysis and Purification of Inclusion Bodies:
-
The bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer and the cells are lysed by sonication or high-pressure homogenization.
-
The expressed peptide is often found in inclusion bodies, which are dense aggregates of insoluble protein. These are separated from the soluble cellular components by centrifugation.
4. Solubilization, Refolding, and Purification:
-
The inclusion bodies are washed and then solubilized in a strong denaturing agent, such as 8 M urea or 6 M guanidine hydrochloride, along with a reducing agent like DTT to break any incorrect disulfide bonds.
-
The solubilized peptide is then refolded by rapidly diluting it into a refolding buffer with a redox system (e.g., reduced and oxidized glutathione) to facilitate the formation of the correct disulfide bridges.
-
The refolded, His-tagged peptide is purified by immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.
-
The His-tag may be removed by enzymatic cleavage if a specific protease cleavage site was engineered into the vector.
-
Final purification is performed using RP-HPLC to obtain the pure, biologically active peptide.
Conclusion
The choice between solid-phase peptide synthesis and recombinant expression is a strategic one that should be guided by the specific requirements of the project. SPPS offers unparalleled flexibility for creating modified peptides and is generally faster and more cost-effective for smaller peptides.[4] In contrast, recombinant expression is the more economical and scalable option for producing large quantities of long, unmodified peptides.[3][5] By carefully considering the factors outlined in this guide, researchers and drug developers can select the most appropriate and cost-effective method to advance their scientific and therapeutic goals.
References
- 1. A comparison between the recombinant expression and chemical synthesis of a short cysteine-rich insecticidal spider peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recombinant versus synthetic peptide synthesis: the perks and drawbacks [manufacturingchemist.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oxfordglobal.com [oxfordglobal.com]
A Comparative Review of 3'-(Trifluoromethoxy)acetophenone: Properties and Applications in Research and Development
For researchers, scientists, and professionals in drug development, 3'-(Trifluoromethoxy)acetophenone has emerged as a versatile building block in the synthesis of novel compounds with significant biological activities. Its unique trifluoromethoxy group imparts desirable properties, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability of target molecules. This guide provides a comprehensive overview of the applications and properties of this compound, with a comparative look at its trifluoromethyl analogue, supported by experimental data and detailed protocols.
Physicochemical Properties
The distinct properties of this compound, stemming from the electron-withdrawing nature of the trifluoromethoxy group, make it a valuable reagent in medicinal chemistry and materials science.[1] A summary of its key physical and chemical properties is presented below, alongside those of the closely related 3'-(Trifluoromethyl)acetophenone for comparison.
| Property | This compound | 3'-(Trifluoromethyl)acetophenone |
| CAS Number | 170141-63-6[1] | 349-76-8[2] |
| Molecular Formula | C₉H₇F₃O₂[1] | C₉H₇F₃O[2] |
| Molecular Weight | 204.15 g/mol [1] | 188.15 g/mol [2] |
| Appearance | Colorless to light yellow clear liquid[1] | Liquid[2] |
| Density | 1.29 g/mL[1] | 1.235 g/mL at 25 °C[2] |
| Boiling Point | 49 - 51 °C at 13 mmHg[1] | 198-200 °C[2] |
| Refractive Index | n20/D 1.45[1] | n20/D 1.4611[2] |
Applications in Synthesis and Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its utility is highlighted in the preparation of bioactive chalcones and thiazole derivatives.
Synthesis of Antimicrobial Chalcones
Chalcones, characterized by an open-chain flavonoid structure, are known for their broad spectrum of biological activities. A study on the synthesis of novel chalcone derivatives demonstrated that those incorporating a trifluoromethoxy group exhibited potent antimicrobial effects.[3]
In a comparative study, chalcones derived from this compound (Series B) were evaluated against those from 3'-(Trifluoromethyl)acetophenone (Series A) for their antibacterial and antifungal activities. The results, summarized in the table below, indicate that the trifluoromethoxy-containing compounds generally show enhanced or comparable efficacy.[3]
Table of Minimum Inhibitory Concentration (MIC) of Fluorinated Chalcones (µg/mL) [3]
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| A3 | 12.5 | 25 | 25 | 50 | 12.5 | 25 |
| B3 | 6.25 | 12.5 | 12.5 | 25 | 6.25 | 12.5 |
| Ampicillin | 12.5 | 25 | 12.5 | 100 | - | - |
| Fluconazole | - | - | - | - | 12.5 | 25 |
Compounds A3 and B3 are chalcone derivatives bearing an indole ring.[3]
The enhanced activity of the trifluoromethoxy derivatives underscores the importance of this functional group in modulating the biological properties of the resulting compounds.[3]
A mixture of this compound (0.01 mol) and a substituted aldehyde (0.01 mol) is dissolved in ethanol (20 mL). To this solution, an aqueous solution of potassium hydroxide (40%) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 4-6 hours. The resulting precipitate is filtered, washed with cold water until neutral, and recrystallized from ethanol to yield the desired chalcone.
Intermediate in the Synthesis of Thiazole Derivatives
A mixture of the appropriately substituted acetophenone (e.g., this compound) (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in ethanol for several hours.[5] After completion of the reaction, the mixture is cooled, and the resulting solid is collected by filtration. The crude product is then washed with diethyl ether and neutralized with an aqueous solution of ammonium hydroxide. Recrystallization from a suitable solvent like methanol yields the purified 2-amino-4-arylthiazole derivative.[5]
Comparative Analysis with 3'-(Trifluoromethyl)acetophenone
While both this compound and 3'-(Trifluoromethyl)acetophenone are valuable fluorinated building blocks, the presence of the oxygen atom in the trifluoromethoxy group can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final products. The trifluoromethoxy group is often considered a "super-methyl" group due to its similar size but different electronic characteristics, which can lead to improved pharmacological profiles.
The trifluoromethyl analogue is a key intermediate in the synthesis of the commercial fungicide, Trifloxystrobin.[6][7] This highlights the importance of the trifluoromethyl group in agrochemical applications.
Synthesis Workflow
The general synthetic utility of this compound as a precursor for bioactive compounds can be visualized in the following workflow.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules. Its trifluoromethoxy group often confers advantageous properties to the final products, such as enhanced antimicrobial activity, when compared to similar structures containing a trifluoromethyl group. The provided experimental data and synthetic protocols offer a foundation for researchers to explore the potential of this compound in the development of new pharmaceuticals and other advanced materials. Further research into its applications in agrochemicals and materials science is warranted to fully exploit the potential of this fluorinated building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3 -(Trifluoromethyl)acetophenone 99 349-76-8 [sigmaaldrich.com]
- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 170141-63-6 [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Page loading... [guidechem.com]
- 7. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3'-(Trifluoromethoxy)acetophenone: A Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling 3'-(Trifluoromethoxy)acetophenone must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated organic compound.
Immediate Safety and Hazard Information
This compound is classified as an irritant, causing skin and serious eye irritation.[1][2][3] It may also cause respiratory tract irritation.[1][2][3] As a combustible liquid and vapor, it is crucial to handle this chemical away from heat, sparks, and open flames.[2] In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite, and use spark-proof tools for cleanup.[2][4]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory. This includes:
-
Gloves: Wear nitrile rubber gloves. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1]
-
Eye Protection: Use chemical splash goggles or a face shield.
-
Lab Coat: A fully-buttoned lab coat is required to protect from skin contact.
-
Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use an appropriate respirator.[1]
Waste Categorization and Segregation
Due to its trifluoromethoxy group, this compound is categorized as a halogenated organic waste .[5] It is imperative to segregate this waste from non-halogenated organic waste streams to prevent costly and improper disposal.[6] Halogenated waste must be collected in a designated, clearly labeled, and closed container.[5][6][7] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[8][9]
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 79 °C - 83 °C | [2][4] |
| Boiling Point | 198 - 200 °C | [4] |
| Density | 1.235 g/mL at 25 °C | [4] |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Collect all waste containing this compound, including residual amounts, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a designated hazardous waste container.[10]
-
The container must be compatible with the chemical, in good condition, and have a tightly sealing cap.[7]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6][7] Do not use abbreviations.[7]
-
Indicate the hazards associated with the waste (e.g., "Irritant," "Combustible").[6]
3. Storage:
-
Store the sealed waste container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[2]
-
The storage location should be a designated satellite accumulation area.[6]
4. Final Disposal:
-
The ultimate disposal of this compound must be conducted by a licensed professional waste disposal company.[1]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not dispose of this chemical down the drain or in regular trash.[9][10][11][12]
5. Spill Management:
-
In case of a spill, immediately evacuate the area if necessary and remove all sources of ignition.[2]
-
Contain the spill using a non-combustible absorbent material.[2][4]
-
Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal.[2]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. 3'-(Trifluoromethyl)acetophenone - Safety Data Sheet [chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
